Product packaging for ADU-S100(Cat. No.:CAS No. 1638750-95-4)

ADU-S100

Cat. No.: B605194
CAS No.: 1638750-95-4
M. Wt: 734.5 g/mol
InChI Key: GDWOOOCBNOMMTL-QYUKNOIISA-L
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Description

Overview of the Stimulator of Interferon Genes (STING) Pathway in Innate Immunity

The STING pathway is a critical component of the innate immune system, which serves as the body's first line of defense against pathogens. invivogen.comaacrjournals.org This pathway is essential for detecting the presence of foreign or misplaced DNA within a cell's cytoplasm, a key indicator of infection or cellular damage. mdpi.comembopress.org

In healthy cells, DNA is confined to the nucleus and mitochondria. oup.com The presence of DNA in the cytoplasm is a danger signal, indicating a potential viral or bacterial invasion. invivogen.comembopress.org Cytosolic DNA sensors are a class of pattern recognition receptors (PRRs) that detect this misplaced DNA, initiating an immune response to eliminate the threat. embopress.orgnih.gov This sensing mechanism is a fundamental aspect of host defense, triggering the production of type I interferons and other inflammatory cytokines to combat infection. invivogen.commdpi.com

The primary sensor of cytosolic DNA is the enzyme cyclic GMP-AMP synthase (cGAS). dovepress.comannualreviews.org Upon binding to double-stranded DNA (dsDNA), cGAS becomes activated and catalyzes the synthesis of a second messenger molecule called cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP). dovepress.comnih.gov cGAMP is a type of cyclic dinucleotide (CDN), a class of molecules that act as signaling messengers. dovepress.commdpi.com This endogenously produced cGAMP then binds directly to the STING protein, which is located on the membrane of the endoplasmic reticulum. dovepress.comaacrjournals.org This binding event activates STING, causing it to move from the endoplasmic reticulum to the Golgi apparatus. frontiersin.org This translocation initiates a signaling cascade that involves the recruitment and activation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3). nih.govinvivogen.com The activation of IRF3 leads to the production of type I interferons, which are crucial for orchestrating an effective anti-pathogen response. nih.govnih.gov

Role of Cytosolic DNA Sensing in Host Defense

Rationale for STING Agonism in Immunotherapy Research

The ability of the STING pathway to generate a potent immune response has made it an attractive target for cancer immunotherapy. frontiersin.orgnih.gov Many tumors are characterized by an immunosuppressive microenvironment that allows them to evade detection and destruction by the immune system. d-nb.info STING agonists, which are molecules that activate the STING pathway, are being investigated as a way to convert these "cold" tumors into "hot," inflamed environments that are more susceptible to immune attack. nih.govd-nb.info By stimulating the production of type I interferons and other pro-inflammatory cytokines, STING agonists can enhance the recruitment and activation of immune cells, such as dendritic cells and cytotoxic T cells, within the tumor. nih.govfrontiersin.org This can lead to the development of a robust and durable anti-tumor immune response. chemietek.comtargetedonc.com

Definition and Classification of ADU-S100 as a Synthetic Cyclic Dinucleotide (CDN) STING Agonist

This compound, also known as MIW815, is a synthetic cyclic dinucleotide designed to be a potent agonist of the STING pathway. chemietek.comcancer.gov It is classified as a direct activator of STING, meaning it binds to the STING protein to initiate the downstream signaling cascade. nih.govguidetopharmacology.org Clinical studies have explored its potential in treating advanced or metastatic solid tumors and lymphomas. nih.govaacrjournals.orgnih.gov

This compound is a bisphosphorothioate analog of 2'3'-cyclic di-AMP (c-di-AMP). invivogen.com c-di-AMP is a cyclic dinucleotide originally discovered as a bacterial second messenger. nih.gov While the endogenous human STING ligand produced by cGAS is 2'3'-cGAMP, synthetic analogs like this compound have been developed to effectively activate the human STING pathway. aacrjournals.orginvivogen.com

A key challenge with natural CDNs is their susceptibility to degradation by enzymes called phosphodiesterases. dovepress.cominvivogen.com To overcome this limitation, this compound was engineered with specific structural modifications. It contains phosphorothioate (B77711) linkages, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom. invivogen.compnas.org These phosphorothioate bonds make this compound resistant to enzymatic degradation, thereby increasing its stability and bioavailability. researchgate.netnih.gov Furthermore, the specific stereochemistry of these linkages (Rp,Rp isomer) and the presence of mixed 2'-5' and 3'-5' linkages contribute to its high affinity for and potent activation of all known human STING variants. invivogen.comresearchgate.netnih.gov

Data Tables

Table 1: Research Findings on this compound

FindingDescriptionReferences
Mechanism of Action This compound is a synthetic cyclic dinucleotide that directly binds to and activates the STING protein, leading to the production of type I interferons and other pro-inflammatory cytokines. nih.gov, glpbio.com
Structural Features It is a bisphosphorothioate analog of 2'3'-c-di-AMP containing Rp,Rp-dithio diastereoisomers and mixed 2'-5' and 3'-5' linkages. invivogen.com, researchgate.net
Enhanced Properties The phosphorothioate linkages protect this compound from degradation by phosphodiesterases, enhancing its stability and potency. invivogen.com, pnas.org, nih.gov
Immunological Effect Activation of STING by this compound primes tumor antigen-specific CD8+ T-cell responses and can overcome immune tolerance. invivogen.com, chemietek.com
Preclinical Efficacy In murine models, intratumoral injection of this compound resulted in the regression of both injected and non-injected tumors. aacrjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N10Na2O10P2S2 B605194 ADU-S100 CAS No. 1638750-95-4

Properties

IUPAC Name

disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWOOOCBNOMMTL-QYUKNOIISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N10Na2O10P2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638750-95-4
Record name ADU-S100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638750954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADU-S100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMW9ZVF53N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Adu S100 Action

Induction of Pro-inflammatory Cytokine and Chemokine Expression

A principal consequence of STING pathway activation by ADU-S100 is the robust production and secretion of a wide array of pro-inflammatory cytokines and chemokines. chemietek.comdrugbank.comcancer.gov These signaling molecules are crucial for remodeling the tumor microenvironment from an immunosuppressive state to one that supports immune-mediated tumor destruction. oncotarget.com

The induction of type I interferons (IFNs), particularly IFN-β and IFN-α, is a hallmark of STING activation by this compound. invivogen.comaacrjournals.orgglpbio.com The activation of the STING-TBK1-IRF3 axis leads directly to the transcription of the IFNB1 gene, resulting in the production of IFN-β. oncotarget.comnih.gov Type I IFNs are pleiotropic cytokines that serve as a critical bridge between the innate and adaptive immune systems. oncotarget.com They exert multiple anti-tumor effects, including promoting the differentiation and maturation of dendritic cells (DCs) and enhancing the cytotoxic activity of Natural Killer (NK) cells and CD8+ T-cells. oncotarget.comfrontiersin.org Research in an esophageal adenocarcinoma model demonstrated significant upregulation of IFN-β gene expression following intratumoral administration of this compound. oncotarget.com Similarly, studies in glioblastoma models showed that this compound treatment leads to potent IFN signaling. pnas.org

This compound stimulation of the STING pathway also leads to the production of Tumor Necrosis Factor-alpha (TNFα). oncotarget.comaacrjournals.org While the IRF3 pathway is central to type I IFN production, STING activation also engages the NF-κB signaling pathway, which contributes to the expression of various inflammatory cytokines, including TNFα. invivogen.comglpbio.com TNFα has been implicated in direct STING-mediated tumor cell killing and can contribute to the disruption of tumor microvasculature. oncotarget.comaacrjournals.org In a study using bone marrow-derived dendritic cells (BMDCs), treatment with a liposomal formulation of this compound resulted in a 33-fold increase in TNFα production compared to the free drug. mdpi.com

The pro-inflammatory cytokine Interleukin-6 (IL-6) is also upregulated following this compound treatment. oncotarget.com In a preclinical model of esophageal adenocarcinoma, gene expression analysis revealed a significant increase in IL-6 in tumors treated with this compound. oncotarget.com Furthermore, in mouse models of prostate cancer, the combination of this compound and cyto-IL-15 significantly increased plasma levels of IL-6 by 4.2-fold compared to the control group. frontiersin.org

Activation of STING by this compound effectively induces the expression of various chemokines, which are critical for recruiting immune cells to the tumor site. chemietek.comcancer.gov Studies have shown significant upregulation of CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) in response to this compound. oncotarget.com CCL2 is instrumental in recruiting monocytes, memory T cells, and dendritic cells. In prostate cancer models, combination therapy including this compound led to a 3.4-fold increase in CCL2 in blood plasma. frontiersin.org The same study also reported a 4.4-fold increase in CXCL10, a potent chemoattractant for T cells, NK cells, and monocytes. frontiersin.org While specific data on CXCL-8 (IL-8) modulation by this compound is less detailed in the reviewed literature, the general induction of chemokines is a well-established outcome of STING activation.

Table 1: Cytokine and Chemokine Induction by this compound

Cytokine/ChemokineEffectResearch Model/ContextReference
IFN-β UpregulationEsophageal Adenocarcinoma Model oncotarget.com
IFN-α UpregulationProstate Cancer Model (Combination Therapy) frontiersin.org
TNFα UpregulationBone Marrow-Derived Dendritic Cells mdpi.com
IL-6 UpregulationEsophageal Adenocarcinoma Model oncotarget.com
CCL2 UpregulationEsophageal Adenocarcinoma & Prostate Cancer Models oncotarget.comfrontiersin.org
CXCL10 UpregulationProstate Cancer Model (Combination Therapy) frontiersin.org

Interleukin-6 (IL-6) Production

Activation and Maturation of Antigen-Presenting Cells (APCs)

This compound plays a crucial role in activating antigen-presenting cells (APCs), which are essential for initiating a tumor-specific adaptive immune response. nih.govcancer.gov By activating local, tumor-resident APCs, this compound helps to overcome immune tolerance within the tumor microenvironment. aacrjournals.org

Dendritic cells (DCs) are the most potent type of APC and are a primary target of this compound. oncotarget.comcancer.gov The activation of STING within DCs triggers a critical maturation process. frontiersin.org This process involves the upregulation of co-stimulatory molecules on the DC surface, which are necessary for the effective priming of naive T cells. mdpi.com

Research has shown that this compound treatment of bone marrow-derived dendritic cells (BMDCs) leads to a notable upregulation of the surface markers CD40, CD80, and CD86. mdpi.com These molecules are hallmarks of DC maturation and are essential for providing the co-stimulatory signals required for T-cell activation. mdpi.com Interestingly, some studies indicate that this compound may preferentially activate type 1 conventional dendritic cells (cDC1s) over type 2 conventional dendritic cells (cDC2s). dovepress.comthno.org This selective activation of cDC1s is significant as this DC subset is particularly effective at cross-presenting tumor antigens to prime cytotoxic CD8+ T cells. thno.org The maturation of DCs induced by this compound is a key mechanistic step that links the innate immune sensing of the tumor to the generation of a durable, antigen-specific adaptive immune response. cancer.govfrontiersin.org

Table 2: Effect of this compound on Dendritic Cell Maturation Markers

Surface MarkerFunctionEffect of this compoundCell TypeReference
CD40 Co-stimulation, T-cell activationUpregulationBone Marrow-Derived Dendritic Cells (BMDCs) mdpi.com
CD80 Co-stimulation, T-cell activationUpregulationBone Marrow-Derived Dendritic Cells (BMDCs) mdpi.com
CD86 Co-stimulation, T-cell activationUpregulationBone Marrow-Derived Dendritic Cells (BMDCs) mdpi.com

Impact on Conventional Dendritic Cells (cDC2s)

This compound, a synthetic cyclic dinucleotide (CDN), primarily exerts its immunostimulatory effects by activating the STimulator of INterferon Genes (STING) pathway. drugbank.com While STING activation in dendritic cells (DCs) is crucial for initiating antitumor immunity, research indicates a differential impact of this compound on DC subsets. nih.govfrontiersin.org Preclinical studies have revealed that this compound monotherapy does not effectively engage type 2 conventional dendritic cells (cDC2s). dovepress.comresearchgate.net In fact, evidence suggests that this compound activates type 1 conventional dendritic cells (cDC1s) but can lead to the upregulation of T-cell immunoglobulin and mucin-domain containing-3 (Tim-3), an inhibitory receptor, on cDC2s. dovepress.comthno.org

Table 1: Effect of Anti-Tim-3 and this compound Combination on cDC2s (Preclinical)

Treatment Group Observation Outcome Source
This compound Monotherapy Fails to effectively engage cDC2s; induces Tim-3 expression. Limited cDC2 maturation and antigen presentation. dovepress.comthno.org

| This compound + Anti-Tim-3 | Promotes cDC2 maturation and antigen presentation. | Enhanced CD4+ T cell release, reduced tumor burden, and prolonged survival. | thno.org |

Mechanisms of STING-Mediated Tumor Cell Modulation (Preclinical Focus)

Activation of the STING pathway by this compound modulates the tumor and its microenvironment through several mechanisms beyond the activation of immune cells. Preclinical evidence points toward direct effects on cancer cells and the surrounding vasculature, contributing to local tumor control. oncotarget.comnih.gov

One of the proposed mechanisms for local tumor control by STING agonists is the direct activation of apoptosis in cancer cells. oncotarget.comnih.govresearchgate.net This process is believed to be mediated by STING signaling within the tumor cells themselves. oncotarget.comnih.gov Furthermore, studies using this compound-functionalized nanoparticles have confirmed the induction of tumor cell apoptosis and necrosis in triple-negative breast cancer models. researchgate.net

In addition to direct effects, this compound can induce cancer cell death indirectly. In co-culture models of prostate cancer cells and peripheral blood mononuclear cells (PBMCs), an analog of this compound significantly increased cancer cell death. nih.gov This enhanced killing was associated with the potent activation of Natural Killer (NK) cells, which release cytotoxic molecules like perforin (B1180081) and granzymes that directly trigger apoptosis in target cancer cells. nih.gov The same study noted that IFN-γ, which was significantly upregulated, can also induce apoptosis by increasing the expression of caspases in tumor cells. nih.gov

Table 2: Preclinical Cancer Cell Killing with this compound Analog

Cell Line Treatment Mean % Cell Killing Source
LNCaP (Prostate) This compound analog alone 33% nih.gov
PC3 (Prostate) This compound analog alone 36% nih.gov
LNCaP (Prostate) This compound analog + IL-15 74% nih.gov

| PC3 (Prostate) | this compound analog + IL-15 | 52% | nih.gov |

This compound significantly impacts the tumor's blood supply system. Evidence from preclinical studies suggests that local tumor control can be mediated by the disruption of the tumor microvasculature, a process driven by Tumor Necrosis Factor alpha (TNF-α) following STING activation. oncotarget.comnih.govresearchgate.net

Conversely, other studies have shown that low doses of this compound can promote "vascular normalization." nih.govmdpi.com This process involves an increase in the production of anti-angiogenic factors, which helps to restructure the chaotic tumor vasculature into a more organized and efficient network. nih.govmdpi.com In melanoma-bearing mice, treatment with low-dose this compound led to an increased local production of anti-angiogenic factors and factors that induce the formation of tertiary lymphoid structures (TLS), which are sites of immune activity. nih.gov This normalization of the vasculature was associated with a significant improvement in the infiltration of CD8+ T cells and CD11c+ dendritic cells into the tumor. nih.gov This effect is believed to be dependent on STING activation within the tumor's vascular endothelial cells. mdpi.com

Table 3: Factors Upregulated by this compound in the Tumor Microenvironment (Preclinical Melanoma Model)

Factor Type Specific Factors Associated Outcome Source
Anti-angiogenic Tnfsf15 (Vegi), Cxcl10 Vascular Normalization nih.gov

| TLS-Inducing | Ccl19, Ccl21, Lta, Ltb, Light | Tertiary Lymphoid Structure Neogenesis | nih.gov |

Preclinical Investigations of Adu S100 Efficacy

In Vitro Studies of ADU-S100 Activity

IFN-β-Dependent Reporter Activity in Cell Lines (e.g., HEK293T)

The in vitro activity of STING agonists like this compound is frequently quantified using reporter gene assays in specific cell lines. Human Embryonic Kidney 293T (HEK293T) cells, which have low endogenous STING expression, are commonly used for this purpose. sci-hub.se In these assays, cells are co-transfected with a plasmid expressing a specific human STING variant and a reporter plasmid where the expression of a reporter gene, such as firefly luciferase, is controlled by an IFN-β promoter. researchgate.netnih.gov

Upon introduction of this compound, the compound is taken up by the cells, where it binds to the expressed STING protein. This binding activates the STING signaling pathway, leading to the transcription of the IFN-β gene and, consequently, the production of the luciferase enzyme. researchgate.netnih.gov The activity of the reporter enzyme is then measured, providing a quantitative assessment of STING activation. Studies have demonstrated that this compound effectively activates various human STING alleles, inducing a potent IFN-β response in this reporter system. invivogen.commdpi.com For instance, in HEK293T cells expressing the R232 variant of human STING, this compound was shown to potently activate both IFN-β and IRF reporters. mdpi.com

Table 1: IFN-β Reporter Activity of this compound in HEK293T Cells
Cell LineSTING VariantReporter SystemOutcome with this compoundReference
HEK293TWild-Type (WT) and various SNPsIFN-β promoter-luciferasePotent activation of IFN-β reporter researchgate.net
HEK293TR232IFN-β and IRF promoter-luciferasePotent activation mdpi.com

Cytokine Release Profiles in Treated Cancer Cell Lines

Treatment of cancer cells with this compound has been shown to induce the secretion of a variety of immunomodulatory cytokines. This is a direct consequence of STING pathway activation within the tumor cells themselves, provided they express STING. In studies involving rat esophageal adenocarcinoma (EAC) models, intratumoral administration of this compound led to a significant upregulation of IFNβ, TNFα, IL-6, and CCL-2 gene expression within the tumor. oncotarget.com

Similarly, in BRAF V600E-mutant human melanoma cell lines (SK-MEL-28, SK-MEL-24-SH4), combining this compound with the BRAF inhibitor vemurafenib (B611658) resulted in a significant increase in beta-2 microglobulin (B2M) levels and a marked reduction in CXCL-8 and VEGF. aacrjournals.org In colorectal cancer cells (CT26) that express STING, this compound treatment strongly enhanced IFN-β mRNA expression in a concentration-dependent manner. nih.gov These findings indicate that this compound can directly stimulate cancer cells to produce a cytokine milieu that is conducive to an anti-tumor immune response.

Table 2: Cytokine Modulation by this compound in Cancer Cell Lines
Cell Line/ModelCancer TypeCytokine ChangesReference
Rat EAC ModelEsophageal AdenocarcinomaUpregulation of IFNβ, TNFα, IL-6, CCL-2 oncotarget.com
SK-MEL-28, SK-MEL-24-SH4Melanoma (BRAF V600E)Increased B2M; Decreased CXCL-8, VEGF (in combination with vemurafenib) aacrjournals.org
CT26Colorectal CancerEnhanced IFN-β mRNA expression nih.gov

Impact on Immune Cell Functionality (e.g., NK Cell-Mediated Cytotoxicity)

This compound has demonstrated a significant capacity to enhance the cytotoxic functions of immune cells, particularly Natural Killer (NK) cells. In co-culture experiments involving prostate cancer cells (LNCaP and PC3) and peripheral blood mononuclear cells (PBMCs), the combination of an this compound analog and IL-15 resulted in a significant increase in cancer cell death (up to 74% for LNCaP and 52% for PC3). frontiersin.org This enhanced killing was associated with potent activation of NK cells, characterized by increased expression of perforin (B1180081) and CD69, and a substantial increase in IFN-γ secretion. frontiersin.org

Further studies in BRAF V600E-mutant melanoma cell lines showed that combining this compound with vemurafenib promoted NK cell-mediated cytotoxicity, leading to an increase in tumor cell death upon co-culture. aacrjournals.orgresearchgate.net In models of malignant pleural mesothelioma, this compound treatment enhanced the cytotoxic response of primary NK cells. nih.gov This effect was linked to the release of CXCR3-binding chemokines by the tumor cells, which helps recruit immune cells. nih.gov These results underscore the role of this compound in not only directly stimulating tumor cells but also in augmenting the effector functions of key anti-tumor immune cells.

Table 3: Effect of this compound on NK Cell Functionality
Cancer ModelKey FindingsImmune Cell MarkersReference
Prostate Cancer (LNCaP, PC3)Increased cancer cell death in co-cultures with PBMCs (with IL-15)Increased Perforin, CD69, and IFN-γ secretion in NK cells frontiersin.org
Melanoma (BRAF V600E)Enhanced NK cell-mediated cytotoxicity (with vemurafenib)Increased tumor cell death aacrjournals.orgresearchgate.net
Malignant Pleural MesotheliomaEnhanced primary NK cell-mediated cytotoxicityDependent on tumor cell release of CXCR3-binding chemokines nih.gov

In Vivo Murine and Rat Tumor Models

Melanoma Models (e.g., B16/F10, BPR20)

The anti-tumor efficacy of this compound has been evaluated in syngeneic mouse melanoma models. In mice bearing established B16-F10 or BPR20 melanomas, intratumoral treatment with this compound resulted in slowed tumor growth compared to control groups. researchgate.netnih.govresearchgate.net Specifically, low-dose administration of this compound in the B16-F10 model led to significantly slower tumor growth kinetics and improved survival. bmj.com

The therapeutic effect of this compound in these models is often enhanced when used in combination with other agents. In the B16 model, the anti-tumor efficacy was improved when this compound was combined with antibodies against PD-L1 or ISG15. researchgate.netnih.gov Conversely, in the BPR20 model, which has a BRAF V600E mutation and PTEN loss, improved tumor control was observed when this compound was combined with inhibitors of ARG2, COX2, and NOS2, but not with anti-PD-L1. researchgate.netnih.gov These findings highlight that while this compound monotherapy has activity, its optimal efficacy can be context-dependent and significantly boosted by rational combination strategies.

Table 4: Efficacy of this compound in Murine Melanoma Models
Tumor ModelTreatmentOutcomeReference
B16-F10This compound (intratumoral)Slowed tumor growth, improved survival researchgate.netbmj.com
B16-F10This compound + anti-PD-L1 or anti-ISG15Improved antitumor efficacy vs. monotherapy researchgate.netnih.gov
BPR20This compound (intratumoral)Slowed tumor growth researchgate.netresearchgate.net
BPR20This compound + ARG2i, COX2i, NOS2iImproved tumor growth control vs. monotherapy researchgate.netnih.gov

Colon Carcinoma Models (e.g., CT-26, MC38)

In murine colon carcinoma models, this compound has demonstrated potent anti-tumor effects. In the CT-26 colon cancer model, intratumoral injection of this compound induced effective tumor regression. frontiersin.org One study showed a dose-dependent effect, where a higher dose resulted in a 95% tumor inhibition rate. frontiersin.org Even at lower doses, this compound showed significant tumor growth suppression. nih.gov

When administered intratumorally in CT-26 tumor-bearing mice, this compound treatment delayed tumor growth. mdpi.com In a dual-flank model, where tumors were implanted on both sides of the mouse but only one was treated, the combination of this compound and reovirus induced significant regression of both the treated tumor and the untreated distant tumor, indicating the generation of a systemic immune response. nih.gov Preclinical evaluations in both CT-26 and MC38 models have shown that STING agonists can lead to complete regression in a significant percentage of injected and non-injected tumors, an effect superior to that observed with some checkpoint inhibitors alone. targetedonc.comnih.gov

Table 5: Efficacy of this compound in Murine Colon Carcinoma Models
Tumor ModelTreatmentOutcomeReference
CT-26This compound (intratumoral)Dose-dependent tumor growth inhibition; delayed tumor growth mdpi.comfrontiersin.org
CT-26 (dual flank)This compound + Reovirus (intratumoral)Regression of treated and untreated (distant) tumors nih.gov
CT-26 & MC38STING Agonists (general)High rates of complete regression in injected and non-injected tumors targetedonc.comnih.gov

Breast Cancer Models (e.g., 4T1)

The efficacy of this compound has been evaluated in the 4T1 breast cancer model, a well-established model for studying aggressive, metastatic breast cancer. Research has shown that treatment with this compound can lead to a significant inhibition of tumor growth. mdpi.com Intratumoral administration of this compound has been demonstrated to effectively induce tumor regression in the 4T1 breast cancer model. frontiersin.orgnih.gov These anti-tumor effects are linked to the capacity of this compound to activate potent and durable tumor antigen-specific CD8+ T cell responses. mdpi.comnih.gov

In studies using a HER-2+ breast tumor model in non-tolerant mice, intratumoral delivery of this compound resulted in durable tumor clearance in 100% of the subjects. nih.gov This clearance was found to be dependent on both CD4+ and CD8+ T cells, as depleting either cell population partially negated the treatment's efficacy, and depleting both completely eliminated it. nih.gov However, in a tumor-specific immune-tolerant setting, this compound monotherapy showed limited antitumor efficacy, suggesting that pre-existing tolerance can impact its effectiveness. nih.gov Further investigations in the 4T1 model have explored novel delivery mechanisms and combination therapies to enhance the anti-tumor response. frontiersin.org

Glioma Models (e.g., GL261, CT-2A)

The therapeutic potential of this compound has been investigated in preclinical glioblastoma (GBM) models, which are known to be highly immunosuppressive. researchgate.netnih.gov In murine GBM models, including the GL261 and CT-2A lines, this compound treatment has been shown to profoundly alter the tumor immune landscape, leading to a massive infiltration of innate immune cells like inflammatory macrophages, neutrophils, and natural killer (NK) cells into the tumor-bearing hemisphere. researchgate.netnih.govresearchgate.net

Treatment of established intracranial GL261 and CT-2A tumors with this compound delivered via biodegradable implants resulted in a significant increase in survival in both models. researchgate.netnih.gov In the GL261 model, this treatment also led to long-term survival with the establishment of immune memory. researchgate.netnih.gov The anti-tumor response was shown to be critically dependent on NK cells, as the depletion of these cells abolished the treatment's efficacy. researchgate.netnih.gov

While both models responded, the CT-2A model, known to be more resistant to immunotherapy, showed a significant increase in median survival from 18 to 29 days, but no long-term survivors were observed with this compound monotherapy. nih.gov These studies underscore the ability of STING activation by this compound to deeply remodel the tumor microenvironment and generate robust anti-tumor effects in aggressive brain tumor models. researchgate.netnih.govaacrjournals.org

Esophageal Adenocarcinoma (EAC) Models

In a de novo rat model of esophageal adenocarcinoma (EAC), intratumoral immunotherapy with this compound has demonstrated potent antitumor activity, both alone and in combination with radiation. nih.govresearchgate.net The efficacy of the treatment was quantified using MRI to measure changes in tumor volume. nih.gov

Treatment with this compound alone resulted in a mean tumor volume reduction of 30.1%. nih.govresearchgate.net When combined with a single dose of radiation, the mean tumor volume decreased by 50.8%. nih.govresearchgate.net In contrast, the placebo and placebo-plus-radiation control groups saw their mean tumor volumes increase by 76.7% and 152.4%, respectively. nih.govresearchgate.net The study highlighted that 54.2% of animals in the treatment groups experienced a reduction in tumor volume, while 92.6% of the control animals had tumors that either remained stable or increased in size. nih.gov These findings represent the first report of a STING agonist successfully causing tumor regression in an EAC model. researchgate.net The anti-tumor activity was associated with the induction of a CD8+ T-cell mediated anti-tumor immune response. nih.govresearchgate.net

Table 1: Change in Mean Tumor Volume in EAC Rat Model

Treatment Group Percent Change in Mean Tumor Volume
Placebo ▲ 76.7%
Placebo + Radiation ▲ 152.4%
This compound ▼ 30.1%
This compound + Radiation ▼ 50.8%

This table summarizes the percentage change in mean tumor volume as measured by MRI in response to different treatments in a rat model of esophageal adenocarcinoma. nih.govresearchgate.net

Prostate Cancer Models (e.g., TRAMP-C2)

The efficacy of this compound has been explored in preclinical models of prostate cancer, including the TRAMP-C2 cell line. nih.govnih.gov In studies using TRAMP-C1 tumors, this compound monotherapy led to an 84% reduction in tumor volume by day 28 post-treatment. nih.gov

When investigated in a bilateral TRAMP-C2 tumor model, where treatment was administered to only one tumor, this compound demonstrated the ability to generate systemic antitumor immunity. nih.govresearchgate.net This was evidenced by an abscopal response, causing regression of the distal, untreated tumor. nih.gov Combination therapy of this compound with cyto-IL-15 resulted in the rejection of 75% of injected tumors and an abscopal response against 50% of the distal uninjected tumors. nih.gov This combination also led to complete bilateral tumor rejection in 50% of mice and conferred long-lasting immune memory against tumor recurrence. nih.govresearchgate.net These studies highlight the potential of this compound to overcome the immunologically "cold" nature of many prostate tumors by inducing robust local and systemic anti-tumor immunity. nih.gov

Urothelial Carcinoma Models (e.g., MB49, N-methyl-N-nitrosourea (MNU) rat model)

The anti-tumor effects of this compound have been assessed in different models of urothelial carcinoma, revealing that the therapeutic outcome can vary depending on the model and treatment regimen. aacrjournals.orgresearchgate.net

In the syngeneic murine MB49 flank tumor model, intratumoral (IT) administration of this compound was highly effective, showing the greatest tumor regression compared to BCG-WT or a STING-agonist-overexpressing BCG (BCG-STING). aacrjournals.orgbmj.comauajournals.org This superior efficacy was observed even at the lowest tested dose. bmj.comauajournals.org

Conversely, in the N-methyl-N-nitrosourea (MNU) carcinogen-induced rat model of non-muscle invasive bladder cancer (NMIBC), an intravesical (IV) induction course of this compound was less effective than BCG-STING. aacrjournals.orgresearchgate.net In the MNU model, this compound treatment resulted in a residual tumor involvement index (TII) of 30%, compared to just 5% for BCG-STING and 42% for BCG-WT. aacrjournals.orgbmj.comauajournals.org Histopathological analysis of the this compound group revealed residual tumors of various stages (50% T1, 25% CIS, 25% Ta). aacrjournals.orgbmj.comauajournals.org These divergent results underscore the critical role that the specific tumor microenvironment and administration route play in determining the anti-tumor efficacy of this compound. aacrjournals.orgresearchgate.net

Table 2: Efficacy of this compound in Urothelial Carcinoma Models

Model Administration This compound Efficacy Metric Finding
MB49 Mouse Model Intratumoral (IT) Tumor Regression Greatest tumor regression compared to BCG-WT and BCG-STING. bmj.comauajournals.org
MNU Rat Model Intravesical (IV) Residual Tumor Involvement Index (TII) 30% residual TII (vs. 5% for BCG-STING and 42% for BCG-WT). bmj.comauajournals.org

This table compares the therapeutic outcomes of this compound in two different preclinical models of urothelial carcinoma.

Observed Anti-Tumor Responses

Reduction of Primary Tumor Volume and Growth Kinetics

Across a range of preclinical cancer models, treatment with the STING agonist this compound has consistently demonstrated a direct impact on tumor growth, leading to reductions in primary tumor volume and delays in growth kinetics. mdpi.comnih.gov

In esophageal adenocarcinoma models, this compound monotherapy resulted in a mean tumor volume decrease of 30.1%. nih.govresearchgate.net In prostate cancer, specifically the TRAMP-C1 model, this compound treatment achieved an 84% reduction in tumor volume. nih.gov Studies in the CT26 colon carcinoma model also showed that this compound could delay tumor growth, with a higher dose leading to complete tumor regression in 44% of animals. mdpi.com

Intratumoral injection of this compound has been shown to significantly inhibit the outgrowth of established tumors, including 4T1 breast tumors and CT26 colon tumors. nih.govresearchgate.net In the MB49 urothelial carcinoma model, intratumoral this compound administration resulted in significant tumor regression. bmj.comauajournals.org Similarly, in challenging glioma models, this compound treatment led to a significant increase in median survival, directly correlated with its ability to control intracranial tumor progression. nih.gov The observed reduction in tumor volume and inhibition of growth kinetics are attributed to the potent activation of the innate immune system, leading to robust and effective adaptive anti-tumor responses. mdpi.comnih.gov

Table 3: Summary of this compound Anti-Tumor Activity on Primary Tumors

Cancer Model Key Finding on Tumor Volume/Growth Reference
Esophageal Adenocarcinoma (Rat) 30.1% mean reduction in primary tumor volume. nih.govresearchgate.net
Prostate Cancer (TRAMP-C1) 84% reduction in tumor volume. nih.gov
Breast Cancer (4T1) Significant inhibition of tumor outgrowth and regression. mdpi.comnih.gov
Glioma (CT-2A) Significant increase in median survival from 18 to 29 days, indicating delayed tumor growth. nih.gov
Urothelial Carcinoma (MB49) Greatest tumor regression compared to controls. bmj.comauajournals.org
Colon Carcinoma (CT26) Delayed tumor growth, with complete regression in 44% of animals at a higher dose. mdpi.com

This table provides a summary of the observed effects of this compound on primary tumor volume and growth across various preclinical models.

Regression of Distal, Non-Injected Tumors (Abscopal Effect)

Preclinical studies have consistently demonstrated that the intratumoral administration of this compound can induce a systemic anti-tumor immune response, leading to the regression of tumors distant from the injection site—a phenomenon known as the abscopal effect. aacrjournals.orgmdpi.com This effect highlights the ability of local this compound treatment to activate a broad, systemic immune attack against cancerous cells.

The mechanism underlying this systemic response is primarily attributed to the activation and mobilization of tumor-specific CD8+ T-cells. clinicalleader.comtechnologynetworks.comtargetedonc.com Upon local injection, this compound stimulates the STING (Stimulator of Interferon Genes) pathway within the tumor microenvironment. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn promote the maturation of dendritic cells and the priming of cytotoxic T-lymphocytes. aacrjournals.orgclinicalleader.commdpi.com These activated CD8+ T-cells then enter systemic circulation, enabling them to recognize and eliminate cancer cells in distant, non-injected lesions. technologynetworks.com

In various murine tumor models, intratumoral injection of this compound as a monotherapy resulted in the regression of both the treated tumor and untreated distal tumors. aacrjournals.org The efficacy of this systemic response was significantly enhanced when this compound was used in combination with other immunotherapies. Notably, preclinical models showed that combining this compound with an anti-PD-1 immune checkpoint inhibitor led to the complete eradication of both local and distal tumors. clinicalleader.comtargetedonc.com

Further research involving a combination of this compound with cytotopically modified interleukin-15 (cyto-IL-15) in murine models of prostate cancer with bilateral tumors provided robust evidence of the abscopal effect. nih.govnih.gov In these studies, when only one tumor was treated with the combination therapy, a curative abscopal immune response was observed in 50% of the mice. nih.govresearchgate.netfrontiersin.orgsgul.ac.uk

Treatment Group (Bilateral Tumors)Injected Tumor ResponseDistal (Non-Injected) Tumor Response (Abscopal Effect)Reference
This compound + cyto-IL-1575% rejection of injected tumors50% regression nih.gov
This compound + Anti-PD-1Enhanced anti-tumor efficacyComplete eradication of distal tumors clinicalleader.com

Impact on Tumor Rechallenge and Immunoprotection

A critical aspect of an effective cancer immunotherapy is its ability to establish long-lasting immunological memory, thereby protecting against tumor recurrence. Preclinical investigations have shown that treatment with this compound can generate a durable, tumor-specific memory response. mdpi.comclinicalleader.com

This immunoprotection is mediated by memory immune cells, such as T-cells and NK-cells, which are primed by the initial this compound-induced immune response. clinicalleader.com In preclinical models, animals that were cured of their tumors following this compound treatment were able to successfully reject a subsequent challenge with the same cancer cells, demonstrating robust and lasting immunity without the need for additional therapy. clinicalleader.commdpi.com

The combination of this compound with other immune-stimulating agents has been shown to further enhance this protective effect. In a notable study, mice with prostate tumors were treated with a combination of this compound and cyto-IL-15. nih.govfrontiersin.org Of the mice that were completely cured by this combination treatment, 83% demonstrated immunoprotection against a subsequent tumor rechallenge. nih.govnih.govresearchgate.netfrontiersin.orgsgul.ac.ukresearchgate.net This finding indicates that the combination therapy can generate a powerful and durable systemic immune response capable of preventing tumor recurrence. nih.govfrontiersin.org

The generation of sustained immunological memory is a key preclinical finding for this compound, suggesting its potential not only to treat existing tumors but also to provide long-term protection. mdpi.com

Study ModelTreatmentCured MicePercentage Protected Against RechallengeReference
Murine Prostate CancerThis compound + cyto-IL-15N/A83% nih.govnih.govresearchgate.netfrontiersin.org
Murine Tumor ModelsThis compound MonotherapyCured MiceResisted tumor development upon rechallenge clinicalleader.commdpi.com

Synergistic Research Approaches and Combination Therapies with Adu S100

Combination with Immune Checkpoint Inhibitors

Immune checkpoint inhibitors, such as those targeting PD-1/PD-L1 and CTLA-4, work by releasing the brakes on the adaptive immune system, allowing T cells to recognize and kill cancer cells. Resistance to these therapies is often linked to a lack of a pre-existing anti-tumor immune response. nih.gov STING agonists like ADU-S100 have the potential to initiate or augment this initial immune response, thereby sensitizing tumors to checkpoint blockade. nih.gov

Programmed Death-1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) Blockade

Combination studies of this compound with PD-1 inhibitors have been conducted. A phase Ib study evaluated this compound (MIW815) in combination with spartalizumab (PDR001), a humanized IgG4 antibody against PD-1, in patients with advanced/metastatic solid tumors or lymphomas. nih.govascopubs.orgascopubs.org Preliminary observations from early dosing cohorts included clinical responses in several tumor types, including in some patients who had previously responded to checkpoint inhibitor therapy alone. hollandbio.nl Reduced tumor volume in both injected and non-injected lesions was observed in some patients, suggesting a potential abscopal effect. hollandbio.nl

In murine tumor models, the addition of a single dose of this compound to anti-PD-1 treatment induced the eradication of both injected and non-injected tumors in models resistant to anti-PD-1 therapy alone, leading to near-complete responses and durable immunity. aacrjournals.org Enhanced tumor control was also observed in other murine models compared to either treatment alone. aacrjournals.org

A phase 2 trial (NCT03937141) evaluated this compound in combination with pembrolizumab (B1139204) in patients with recurrent or metastatic head and neck squamous cell carcinoma (HNSCC). targetedonc.comclinicaltrials.gov This open-label, multicenter study aimed to evaluate the clinical efficacy and safety of the combination. clinicaltrials.gov

Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4) Inhibition

Clinical trials have also explored the combination of this compound with CTLA-4 inhibition. A phase 1 clinical trial evaluated this compound as a single agent and in combination with ipilimumab, an anti-CTLA-4 antibody, in patients with cutaneously accessible, advanced/metastatic solid tumors or lymphomas. researchgate.netbiospace.com Preclinical data supports synergistic anti-tumor effects when this compound is combined with checkpoint inhibitors, including anti-CTLA-4. aacrjournals.orgbiospace.com In a poorly immunogenic murine model, adding this compound to the combination of anti-PD-1 and anti-CTLA-4 induced tumor-specific CD8+ T-cell responses and tumor control, resulting in complete responses and durable immunity in surviving animals. aacrjournals.org

Mechanistic Basis for Synergy with Checkpoint Blockade

The synergy between this compound and immune checkpoint inhibitors is based on their complementary mechanisms. This compound, by activating the STING pathway, acts as an in situ vaccine, promoting the sensing of intracellular DNA by cGAS, which produces cGAMP. nih.govinvivogen.com This activates STING, leading to the production of type I IFNs and other cytokines, which in turn facilitates the activation and maturation of APCs and the priming of tumor-specific CD8+ T cells. nih.govaacrjournals.org This process can convert immunologically "cold" tumors into "hot" tumors, characterized by increased immune cell infiltration. d-nb.info

Immune checkpoint inhibitors, on the other hand, work by blocking inhibitory signals that suppress the activity of these primed T cells within the tumor microenvironment. By combining this compound's ability to initiate and amplify the anti-tumor immune response with checkpoint inhibitors' capacity to sustain this response, a more robust and durable anti-tumor effect can be achieved. nih.govtargetedonc.com The CD8+ T-cell expansion driven by this compound enhances the efficacy of checkpoint inhibition, leading to stronger tumor eradication, including at distant, non-injected sites. targetedonc.com

Combination with Other Immunomodulatory Agents

Beyond checkpoint inhibitors, this compound has been investigated in combination with other agents that modulate the immune system to further enhance anti-tumor immunity.

Toll-like Receptor 9 (TLR9) Agonists (e.g., CpG ODN1826)

Toll-like receptors (TLRs), particularly TLR9, are involved in recognizing pathogen-associated molecular patterns, leading to immune activation. Combining STING agonists with TLR agonists can potentially heighten both type I IFN responses and the production of other pro-inflammatory cytokines, further enhancing the maturation and activation of APCs. d-nb.infouantwerpen.be

Research in a murine model of colon carcinoma (CT-26) evaluated the combination of this compound with CpG ODN1826, a TLR9 agonist. researchgate.netfrontiersin.org Intratumoral administration of this combination resulted in significantly reduced tumor volume and an improved survival rate compared to control. frontiersin.org The combination at half concentration demonstrated anti-tumor effects approximately equal to those of this compound administered at twice the concentration as a monotherapy.

Data from this study showed that the combination treatment led to the smallest tumor volume compared to single-agent treatments. frontiersin.org

Treatment GroupAverage Tumor Volume (Day 30, mm³)Survival Rate (Day 30)
PBS (Control)~195271.4%
This compound (20 µg)Significantly reduced vs controlNot specified
This compound (40 µg)~44.8Not specified
CpG ODN1826 (40 µg)~144Not specified
This compound (20 µg) + CpG ODN1826 (20 µg)~32100%

Data extracted from search results and presented in a table format. frontiersin.org

The combination also induced the upregulation of pro-inflammatory cytokines such as IFN-β, IL-12, and TNF-α in tumor tissues in a synergistic manner. nih.gov Histopathological analysis revealed the presence of apoptotic and inflammatory cells and an increased number of lymphocytes in the blood of treated mice, indicating immune cell recruitment to the tumor microenvironment.

Interleukin-15 (IL-15) (e.g., cytotopically modified IL-15)

Interleukin-15 (IL-15) is a cytokine that can stimulate the expansion and activation of natural killer (NK) cells and CD8+ T cells. in-part.comfrontiersin.orgnih.gov Combining this compound with IL-15 aims to activate multiple immune-stimulatory pathways. nih.govsgul.ac.ukresearchgate.net

Research using a cytotopically modified form of IL-15 (cyto-IL-15) in combination with this compound has been explored in prostate cancer models. in-part.comfrontiersin.orgnih.govnih.govsgul.ac.ukresearchgate.netprostate-cancer-research.org.ukkcl.ac.ukfrontiersin.orgnih.gov In vitro studies showed that the combination of IL-15 and an this compound analog induced marked killing of cancer cells, exceeding the effect seen with either agent alone. frontiersin.orgnih.govkcl.ac.uk This increased cytotoxicity was linked to potent activation of NK cells, leading to increased perforin (B1180081) and CD69 expression, and a significant increase in IFNγ secretion. frontiersin.orgnih.govprostate-cancer-research.org.ukkcl.ac.uknih.gov

In vivo studies in murine prostate cancer models demonstrated that intratumorally injected this compound and cyto-IL-15 synergized to eliminate tumors in a significant percentage of mice with unilateral tumors and promoted abscopal immunity in mice with bilateral tumors treated at only one site. nih.govsgul.ac.ukresearchgate.netfrontiersin.org The combination regime also offered immunoprotection against tumor rechallenge. nih.govsgul.ac.ukresearchgate.netfrontiersin.org

Data from in vivo studies in mouse models showed the efficacy of the combination:

Treatment GroupTumor Growth InhibitionSurvival TimeTumor-Free Mice (Unilateral Tumors)Abscopal Immunity (Bilateral Tumors)Immunoprotection (Rechallenge)
This compound alone~50% inhibitionDoubled vs monotherapy58-67% elimination50% promotion83% cured
Tailed IL-15 alone~50% inhibitionDoubled vs monotherapy58-67% elimination50% promotion83% cured
This compound + Tailed IL-15Complete inhibitionOver 90 days58-67% elimination50% promotion83% cured
This compound + Untailed IL-15Not specified45 days (median)Not specifiedNot specifiedNot specified

The efficacy of the combination treatment was associated with strong innate and adaptive immune activation and the induction of apoptotic and necrotic cell death. nih.govsgul.ac.ukresearchgate.netfrontiersin.org Cytokines, including type I and II interferons, and cytokine signaling pathways were activated, and NK and T cell mediated cytotoxicity was increased. nih.govsgul.ac.ukresearchgate.netfrontiersin.org

Vacuolar Protein Sorting 34 (VPS34) Inhibitors

Inhibiting Vacuolar Protein Sorting 34 (VPS34), a lipid kinase involved in initiating autophagy, has shown potential to enhance the efficacy of STING agonists like this compound. nih.govresearchgate.netaacrjournals.orgnih.govtandfonline.com Research indicates that VPS34 inhibition can activate the cGAS-STING pathway, leading to increased production and release of pro-inflammatory cytokines and chemokines such as CCL5 and CXCL10. nih.govaacrjournals.orgnih.govtandfonline.com This effect is believed to be mediated, in part, by the inhibition of autophagy, which allows cGAS to be more readily activated by STING agonists. nih.govresearchgate.nettandfonline.com

Preclinical studies in B16F10 melanoma mouse models have demonstrated that the combination of the VPS34 inhibitor SB02024 with this compound significantly reduced tumor growth and improved survival compared to monotherapy. researchgate.netaacrjournals.orgnih.govtandfonline.com In vitro data further support this synergy, showing that combining VPS34 inhibitors with STING agonists substantially enhances pro-inflammatory cytokine responses in various human and murine cancer cell lines in a cGAS-STING-dependent manner. nih.govaacrjournals.orgtandfonline.com

Treatment GroupMean Tumor Volume Change (B16-F10 Mouse Model)Survival Benefit
This compound MonotherapyReduction observed nih.govImproved researchgate.netaacrjournals.org
SB02024 MonotherapyNot significantly impacted B16 growth nih.govNot specified
This compound + SB02024Significantly decreased tumor growth aacrjournals.orgtandfonline.comSignificantly improved researchgate.netaacrjournals.orgnih.govtandfonline.com

These findings suggest that pharmacological inhibition of VPS34 can augment the cGAS/STING pathway, leading to enhanced tumor control through immune-mediated mechanisms and offering a potential strategy to synergize with STING agonists. nih.govresearchgate.netaacrjournals.orgnih.gov

OX40 Receptor Modulators

Modulating the OX40 receptor has been explored as a strategy to enhance the antitumor immunity generated by this compound. OX40 is a costimulatory receptor primarily expressed on activated T cells, and its activation can promote T cell proliferation, survival, and cytokine production.

Preclinical studies in tumor-bearing neu/N mice, a model with established immune tolerance to the HER-2 antigen, investigated the combination of intratumoral this compound with modulators of PD-L1 and OX40 receptor signaling. nih.govsemanticscholar.orgresearchgate.net The combination of this compound with both an OX40 agonist and a PD-L1 antagonist more effectively activated HER-2 specific T cells compared to either immune checkpoint modulator alone. nih.gov This triple combination enhanced HER-2-specific CD8+ T-cell activity and led to tumor clearance in a percentage of mice. nih.govsemanticscholar.org The study also observed that adding both an OX40 agonist and a PD-L1 antagonist to intratumoral this compound enhanced HER-2-specific antibody production and improved survival in these tolerant mice. nih.gov

These results suggest that combining intratumoral this compound with relevant immune checkpoint modulation, including OX40 receptor activation, can overcome antigen-enforced immune tolerance and boost clinical efficacy. nih.govsemanticscholar.org

T Cell Immunoglobulin and Mucin-domain Containing-3 (Tim-3) Blocking Antibodies

Research has investigated the combination of this compound with antibodies that block the T Cell Immunoglobulin and Mucin-domain Containing-3 (Tim-3) checkpoint receptor. Tim-3 is an inhibitory receptor expressed on various immune cells, including T cells and dendritic cells, and can contribute to immune exhaustion and suppression within the tumor microenvironment. thno.orgnih.govresearchgate.net

Studies using murine tumor models have shown that while this compound monotherapy can activate CD8+ T cells by activating type 1 conventional dendritic cells (cDC1), it may fail to initiate type 2 conventional dendritic cells (cDC2) and can lead to the upregulation of Tim-3 on cDC2s. thno.orgnih.govresearchgate.netnih.gov These Tim-3+ cDC2s have been shown to be immunosuppressive and can restrain CD4+ T cell responses. thno.orgnih.govnih.gov

Combining this compound with an anti-Tim-3 antibody effectively promoted cDC2 maturation and antigen presentation, thereby releasing the suppression on CD4+ T cells. thno.orgnih.govnih.gov This combination led to reduced tumor burden and prolonged survival in murine models. thno.orgnih.gov The findings suggest that blocking Tim-3 can enhance the antitumor immunity of this compound by unleashing CD4+ T cells through the regulation of cDC2s and may help overcome an intrinsic barrier to this compound monotherapy. thno.orgnih.govnih.gov

Regulatory Interferon-Stimulated Gene (ISG) Antagonists (e.g., ARG2i, COX2i, NOS2i)

STING agonism can coordinately upregulate the expression of immunoregulatory interferon-stimulated genes (ISGs), which may limit the therapeutic benefits. nih.govpitt.edu Research has explored combining this compound with antagonists of regulatory ISGs such as Arginase 2 (ARG2), Cyclooxygenase-2 (COX2), and Nitric Oxide Synthase 2 (NOS2). nih.govpitt.eduresearchgate.netresearchgate.net

Studies in murine melanoma models (B16 and BPR20) investigated the combination of this compound with inhibitors of ARG2, COX2, and NOS2, either individually or as a cocktail. nih.govpitt.eduresearchgate.net The efficacy of these combinations was found to be dependent on the specific melanoma model. nih.govpitt.eduresearchgate.net In the B16 melanoma model, improved antitumor efficacy was observed when this compound was combined with antibodies against PD-L1 or ISG15, but not with inhibitors of ARG2, COX2, or NOS2. nih.govpitt.edu Conversely, in the BPR20 melanoma model, improved tumor growth control compared to this compound monotherapy was observed only when combining this compound with the cocktail of ARG2i, COX2i, and NOS2i. nih.govpitt.eduresearchgate.net

Melanoma ModelCombination TherapyAntitumor Efficacy vs. This compound Monotherapy
B16This compound + ARG2i/COX2i/NOS2i cocktailNo significant enhancement nih.govresearchgate.net
BPR20This compound + ARG2i/COX2i/NOS2i cocktailSignificantly superior control nih.govresearchgate.net

Immune changes in the tumor microenvironment associated with improved outcomes included increases in pro-inflammatory innate immune cells and activated CD8+ T cells, although these changes varied between the two models. nih.govpitt.eduresearchgate.net These data suggest contextual differences in the effectiveness of antagonizing individual regulatory ISG-associated mechanisms when combined with this compound. nih.govpitt.edu

Combination with Radiation Therapy

Radiation therapy is a common cancer treatment that can induce immunogenic cell death and release tumor-associated antigens, potentially stimulating an antitumor immune response. Research has explored combining this compound with radiation therapy to enhance these effects. nih.govoncotarget.com

A study in a rat model of esophageal adenocarcinoma (EAC) evaluated the impact of intratumoral this compound alone and in combination with radiation (16Gy). nih.govoncotarget.com The results demonstrated that both this compound alone and the combination with radiation exhibited potent antitumor activity. nih.govoncotarget.com

Treatment GroupMean MRI Tumor Volume Change
Placebo+76.7% nih.govoncotarget.com
Placebo + Radiation+152.4% oncotarget.comoncotarget.com
This compound Alone-30.1% nih.govoncotarget.com
This compound + Radiation-50.8% nih.govoncotarget.com

The combination of this compound with radiation resulted in a greater reduction in mean tumor volume compared to this compound monotherapy. nih.govoncotarget.com Downstream gene expression analysis showed significant upregulation of immune-related genes, including IFNβ, TNFα, IL-6, and CCL-2, in the treatment groups compared to placebo. nih.gov Enhanced PD-L1 expression, induced by the upregulation of CD8+ T cells, was also observed in the radiation alone, this compound alone, and this compound + radiation groups. nih.gov These findings suggest that combining this compound with radiation therapy can enhance antitumor activity and promote a favorable immunomodulatory profile. nih.govoncotarget.com

Combination with Targeted Therapies (e.g., BRAF Inhibitors in BRAF V600E-mutant Melanoma)

Targeted therapies, such as BRAF inhibitors used in BRAF V600E-mutant melanoma, have significantly improved patient outcomes but are often limited by the development of resistance. aacrjournals.orgresearchgate.netfrontiersin.orgcuremelanoma.org Research is exploring the potential of combining this compound with targeted therapies to overcome resistance and enhance antitumor responses.

A study investigated the combination of this compound with vemurafenib (B611658), a BRAF inhibitor, in human melanoma cell lines harboring the BRAF V600E mutation (SK-MEL-28, SK-MEL-24-SH4, RPMI7951, and SK-MEL-3). aacrjournals.orgresearchgate.net While this compound alone did not significantly reduce cell viability, the combination treatment demonstrated potential benefits. aacrjournals.orgresearchgate.net

Western blot analysis revealed that the combination of this compound and vemurafenib resulted in the most pronounced upregulation of STING expression in melanoma cell lines. aacrjournals.orgresearchgate.net In SK-MEL-28 cells, the combination treatment was the only condition that led to substantial STING upregulation and a corresponding reduction in pERK, a key component of the MAPK pathway targeted by vemurafenib. aacrjournals.org

Cytokine analysis showed that the combination treatment significantly increased the levels of beta-2 microglobulin (B2M), suggesting a potential modulation of immune checkpoint inhibitor resistance. aacrjournals.orgresearchgate.net Additionally, the combination led to a marked reduction in CXCL-8 and VEGF levels, which are associated with melanoma progression and metastasis. aacrjournals.orgresearchgate.net The CXCL5/CXCL13 axis, known to influence responses to targeted immunotherapies, was also favorably modulated by the combination. aacrjournals.orgresearchgate.net Co-culture experiments with NK cells showed an increase in tumor cell death in all three cell lines following combination treatment. aacrjournals.orgresearchgate.net

These findings suggest that combining the STING agonist this compound with a BRAF inhibitor like vemurafenib can enhance immune-stimulatory cytokine profiles and promote NK cell-mediated cytotoxicity in BRAF V600E-mutant melanoma, potentially offering a strategy to overcome resistance and improve outcomes. aacrjournals.orgresearchgate.net

Immunological Outcomes and Systemic Effects Induced by Adu S100

Remodeling of the Tumor Microenvironment (TME)

The administration of ADU-S100 induces a profound shift in the tumor immune landscape. pnas.orgnih.gov It helps to overcome the immunosuppressive nature of the TME, which is a major hurdle in cancer immunotherapy. thno.orgmdpi.comnih.gov This remodeling is characterized by enhanced immune cell infiltration and the activation of various immune cell populations. nih.govresearchgate.net

Changes in Immune Cell Infiltration

Intratumoral injection of this compound leads to a significant increase in the infiltration of various immune cells into the tumor. researchgate.netresearchgate.net This transforms "cold" non-immunogenic tumors, which lack T-cell infiltration, into "hot" inflamed tumors that are more responsive to immunotherapy. aacrjournals.org

This compound plays a crucial role in the priming and recruitment of CD8+ T lymphocytes, which are critical for direct tumor cell killing. aacrjournals.orgnih.gov The activation of the STING pathway by this compound leads to the production of type I IFNs, which are strongly correlated with T-cell priming and increased tumor-infiltrating lymphocyte (TIL) densities. oncotarget.com In preclinical models, this compound has been shown to induce HER-2–specific CD8+ T-cell priming. nih.gov Studies in esophageal adenocarcinoma models have also demonstrated that this compound enhances TIL densities. oncotarget.com Furthermore, in pancreatic adenocarcinoma models, the combination of this compound with a bispecific T-cell engager (BiTE) increased the proportion of stem-like tumor-reactive CD8+ T cells. aacrjournals.org

Study ModelKey Findings on CD8+ T CellsReference
Murine Breast Cancer Model (HER-2+)Induced HER-2–specific CD8+ T-cell priming and durable tumor clearance. nih.gov
Esophageal Adenocarcinoma ModelEnhanced tumor-infiltrating lymphocyte (TIL) densities. oncotarget.com
Pancreatic Adenocarcinoma ModelIncreased the proportion of stem-like tumor-reactive CD8+ T cells when combined with CLDN18.2 BiTEs. aacrjournals.org
Murine Tumor ModelsIncreased infiltration and proliferation of CD8+ T cells and cytotoxic T lymphocytes in tumors. thno.org

The anti-tumor efficacy of this compound is also dependent on CD4+ T cells. nih.gov Research has shown that while this compound monotherapy can boost CD8+ T cells by activating conventional dendritic cells type 1 (cDC1), it may not effectively initiate cDC2, which are important for CD4+ T cell responses. thno.orgnih.gov However, combining this compound with a Tim-3 blocker was found to promote cDC2 maturation and unleash CD4+ T cell-driven anti-tumor responses. thno.orgnih.gov In pancreatic cancer models, combining this compound with a CLDN18.2 BiTE increased the proportion of memory and stem-like CD4+ T cells. aacrjournals.org

Study Model/ContextKey Findings on CD4+ T CellsReference
Murine Tumor ModelsOptimal anti-tumor efficacy of this compound requires both CD4+ and CD8+ T cells. nih.gov
Murine Tumor ModelsCombination with αTim-3 antibody enhanced CD4+ T cell responses by promoting cDC2 maturation. thno.orgnih.gov
Pancreatic Adenocarcinoma ModelIncreased the proportion of memory and stem-like CD4+ T cells when combined with CLDN18.2 BiTEs. aacrjournals.org

This compound treatment leads to a massive infiltration of innate immune cells, including Natural Killer (NK) cells, into the tumor-bearing hemisphere. pnas.orgnih.govnih.gov Type I IFNs, induced by STING activation, can enhance NK cell cytotoxicity. sgul.ac.uk In glioblastoma models, the therapeutic effects of this compound were abolished by NK cell depletion, highlighting their critical role. pnas.orgnih.gov While tumor regression from STING agonists has often been attributed to CD8+ T cells, recent data emphasize the importance of NK cell populations, which can be independent of CD8+ T cells in some cancer models. nih.gov

Study ModelKey Findings on NK CellsReference
Murine Glioblastoma Models (GL261 and CT-2A)Massive infiltration of NK cells into the tumor-bearing hemisphere. Treatment response was abolished by NK cell depletion. pnas.orgnih.govnih.gov
General Preclinical ModelsType I IFN production, stimulated by this compound, enhances NK cell cytotoxicity. oncotarget.comsgul.ac.uk
Murine Tumor ModelsDepletion of NK cells resulted in a modest but significant delay in tumor clearance. nih.gov

Dendritic cells (DCs) are crucial antigen-presenting cells (APCs) that bridge the innate and adaptive immune systems. aacrjournals.org this compound activates the STING pathway in DCs, leading to their maturation and the production of pro-inflammatory cytokines. nih.govmdpi.com This activation is critical for priming T cell responses against tumor antigens. aacrjournals.org Specifically, this compound has been shown to activate conventional dendritic cells type 1 (cDC1s), which are essential for cross-presenting tumor antigens to CD8+ T cells. thno.orgdovepress.com Liposomal formulations of this compound have been shown to potentiate the activation and maturation of bone marrow-derived dendritic cells (BMDCs). mdpi.com

Study ContextKey Findings on Dendritic CellsReference
General MechanismActivates STING in DCs, leading to maturation and pro-inflammatory cytokine production. aacrjournals.orgnih.gov
Murine Tumor ModelsActivates cDC1s, which are crucial for CD8+ T cell priming. thno.orgdovepress.com
In Vitro (BMDCs)Liposomal this compound potentiates DC activation and maturation. mdpi.com
In combination with TLR 7/8 agonistIncreased expression of CD40, CD80, and CD86 on BMDCs. aacrjournals.org

This compound can influence the polarization of macrophages within the TME. ijbs.com The tumor microenvironment often contains M2-polarized macrophages, which are immunosuppressive and promote tumor progression. aacrjournals.org STING activation can promote the polarization of these macrophages towards a pro-inflammatory M1 phenotype, which supports anti-tumor immunity. ijbs.comresearchgate.net In murine glioblastoma models, treatment with this compound led to a significant infiltration of inflammatory macrophages. pnas.orgnih.gov A combination of this compound with a TLR 7/8 agonist was shown to reduce the expression of the M2 marker CD206 and improve the expression of M1 markers CD80 and CD86. aacrjournals.org

Study ContextKey Findings on MacrophagesReference
Pancreatic Cancer ModelsPromoted macrophage polarization toward the M1 phenotype. ijbs.com
Murine Glioblastoma ModelsMassive infiltration of inflammatory macrophages into the tumor-bearing hemisphere. pnas.orgnih.gov
In combination with TLR 7/8 agonistReduced M2 marker (CD206) and increased M1 markers (CD80, CD86). aacrjournals.org
B Cell Activation (Local and Systemic)

Research indicates that the administration of this compound can lead to the activation of B cells, both within the local tumor site and systemically. In preclinical murine models of prostate cancer, the combination of this compound with cytotopically modified interleukin-15 (cyto-IL-15) resulted in the activation of B cells. sgul.ac.uknih.gov This activation was observed as part of a broader, robust innate and adaptive immune response that contributed to tumor elimination. nih.gov The gene ontology analysis of tumors treated with this combination therapy revealed the enrichment of pathways related to the positive regulation of B cell activation. frontiersin.org While B cell activation is a documented outcome, its direct contribution to the therapeutic effect of this compound may be context-dependent. For instance, in a study focused on a vaccine against Chlamydia, B-cells were found to be dispensable for the protection conferred by a vaccine adjuvanted with this compound. nih.gov

Modulation of Myeloid-Derived Suppressor Cells (M-MDSCs)

The effect of this compound on myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells known for their potent immunosuppressive functions, presents a complex picture. In certain preclinical models, this compound treatment has been associated with an increase in specific MDSC subsets. Studies in a syngeneic murine model of urothelial carcinoma (MB49) revealed that intratumoral administration of this compound led to a significant increase in immunosuppressive monocytic MDSCs (M-MDSCs), identified by their expression of IL-10 and Arginase-1 (ARG-1). bmj.comauajournals.orgaacrjournals.org This induction of M-MDSCs suggests a potential counter-regulatory mechanism that could dampen the anti-tumor immune response. bmj.comauajournals.org In contrast, a study in a glioblastoma model noted an increase in granulocytic MDSC (G-MDSC) populations following this compound treatment, suggesting these cells might be more inflammatory than immunosuppressive in that context. pnas.org

Cancer ModelMDSC Subset AffectedObserved EffectReference
Urothelial Carcinoma (MB49)Monocytic MDSC (M-MDSC)Significant Increase auajournals.orgaacrjournals.org
GlioblastomaGranulocytic MDSC (G-MDSC)Increase (Potentially Inflammatory) pnas.org

Modulation of Gene Expression within the TME

This compound profoundly alters the genetic landscape of the tumor microenvironment. Upon administration, it triggers a significant upregulation of genes associated with immune activation, particularly those involved in interferon signaling pathways and immune checkpoint regulation.

Upregulation of Interferon Signaling Pathways

A primary and consistent outcome of this compound administration is the potent activation of the STING-TBK1-IRF3 signaling axis, leading to the robust production of type I interferons (IFN-α and IFN-β). oncotarget.cominvivogen.compnas.org This is reflected in the significant upregulation of interferon-stimulated genes (ISGs) within the TME. In preclinical models of esophageal adenocarcinoma, intratumoral this compound injection led to a significant increase in the expression of IFNβ. oncotarget.com Similarly, transcriptomic analysis of glioblastoma models treated with this compound revealed a high degree of responsiveness characterized by potent IFN signaling. pnas.org In prostate cancer models, gene ontology analysis showed that differentially expressed genes in this compound-treated tumors were heavily involved in cellular responses to both IFN-β and IFN-γ. frontiersin.org

Changes in Immune Checkpoint-Related Gene Expression (e.g., B2M, PD-L1)

The inflammatory cascade initiated by this compound also modulates the expression of genes critical for immune regulation, including those involved in antigen presentation and immune checkpoints.

PD-L1: Programmed death-ligand 1 (PD-L1) expression has been shown to increase following this compound treatment. In an esophageal adenocarcinoma model, this compound, both alone and with radiation, enhanced PD-L1 expression. oncotarget.com Likewise, in melanoma models, Pdl1 was identified as a coordinately upregulated gene after this compound treatment. researchgate.net This upregulation is often linked to the IFN-driven inflammatory response and suggests a potential synergy with PD-1/PD-L1 checkpoint inhibitors. oncotarget.comresearchgate.net

B2M: Beta-2 microglobulin (B2M) is an essential component of the MHC class I molecule, which is vital for presenting tumor antigens to CD8+ T cells. In a case study of a patient with Merkel cell carcinoma who responded to this compound in combination with an anti-PD-1 antibody, biomarker analysis revealed an upregulation of B2M specifically in cancer cells after treatment. nih.gov This suggests that STING activation can enhance the antigen presentation machinery on tumor cells, potentially making them more visible to the immune system.

GeneCancer ModelChange in ExpressionReference
IFNβEsophageal AdenocarcinomaUpregulated oncotarget.com
PD-L1Esophageal AdenocarcinomaUpregulated oncotarget.com
PD-L1 (Pdl1)MelanomaUpregulated researchgate.net
B2MMerkel Cell CarcinomaUpregulated nih.gov
ISG15, NOS2, ARG2MelanomaUpregulated researchgate.net
CXCL9, CXCL11, CCL5HER-2+ Breast CancerUpregulated nih.gov

Generation of Durable Systemic Anti-Tumor Immunity

A key goal of cancer immunotherapy is to generate a durable, systemic immune response capable of recognizing and eliminating metastatic disease and preventing recurrence. This compound has shown the potential to induce such responses, primarily through the establishment of antigen-specific T cells. drugbank.com In murine tumor models, intratumoral injection of this compound resulted in tumor regression in both injected and distant, noninjected lesions, demonstrating a systemic effect. nih.gov

Establishment of Antigen-Specific T Cell Responses

The generation of T cells that can specifically recognize and attack tumor cells is a cornerstone of long-lasting anti-tumor immunity. This compound is designed to promote this by activating dendritic cells (DCs), which then present tumor antigens to prime naive T cells. sgul.ac.uknih.gov

Studies have shown that this compound can potently prime tumor antigen-specific CD8+ T-cell responses. invivogen.com In some models, this leads to a robust and durable T-cell mediated immune response. drugbank.comchemietek.com For example, combining this compound with an anti-Tim-3 antibody was shown to augment antigen-specific T cell responses in murine breast cancer models. thno.org However, the efficacy of this compound in generating these responses can be variable. One study directly comparing this compound with another STING agonist (cGAMP-VLP) found that while both treatments' anti-tumor effects were T-cell dependent, only cGAMP-VLP induced statistically significant levels of tumor-antigen-specific T cells in the blood. biorxiv.org Furthermore, in a model of immune tolerance, this compound alone was not sufficient to prime CD8+ T cells specific for the HER-2 self-antigen. nih.gov Research also suggests that while this compound can effectively boost CD8+ T cells by activating type 1 conventional DCs (cDC1), it may fail to properly initiate the cDC2-mediated CD4+ T cell response, which can be unleashed by combination therapies. thno.org This highlights that while this compound is a powerful immune activator, its ability to generate a comprehensive and durable antigen-specific T cell response may depend on the specific tumor context and the presence of other immunomodulatory signals.

Induction of Immunological Memory

The activation of the STING (Stimulator of Interferon Genes) pathway by this compound (also known as MIW815) has been shown in preclinical models to not only induce immediate anti-tumor effects but also to establish a durable immunological memory. nih.govmdpi.comaacrjournals.org This long-lasting adaptive immunity is crucial for preventing tumor recurrence and providing sustained protection. pnas.org The generation of this memory response is primarily attributed to the priming and activation of tumor-specific T cells. nih.govaacrjournals.org

Preclinical studies have consistently demonstrated that intratumoral administration of this compound can lead to the development of a systemic, tumor antigen-specific T-cell adaptive immune response. clinicalleader.com This response is characterized by the formation of memory T cells, which can recognize and eliminate cancer cells upon subsequent encounters. clinicalleader.com In murine models, treatment with this compound resulted in the regression of established tumors and conferred protection against tumor rechallenge, indicating the establishment of effective immunological memory. mdpi.compnas.org

Tumor Rechallenge Studies

A key line of evidence for this compound-induced immunological memory comes from tumor rechallenge experiments in animal models. In these studies, mice that have been cured of their initial tumors through this compound treatment are later reinoculated with the same tumor cells.

For instance, in a study involving a glioblastoma model, mice that were long-term survivors following treatment with this compound-loaded implants were rechallenged with the same tumor cells in the opposite hemisphere of the brain. These mice did not develop new tumors, demonstrating the establishment of long-term adaptive immunity. pnas.org

Similarly, in a prostate cancer model, mice cured of TRAMP-C2 tumors after combination treatment with this compound and cyto-IL-15 were rechallenged with TRAMP-C2 cells. A significant majority of these cured mice (83%) remained tumor-free, whereas all naïve control mice developed tumors. nih.gov

Tumor ModelTreatmentRechallenge Outcome for Cured MiceControl Group Outcome (Naïve Mice)Reference
GL261 GlioblastomaThis compound loaded implantsNo tumor developmentNot Applicable (Comparison is to pre-treatment state) pnas.org
TRAMP-C2 Prostate CancerThis compound + cyto-IL-1583% (5/6) remained tumor-free100% (6/6) developed tumors nih.gov
4T1 and B16F1This compound + αTim-3Marked reduction in tumor recurrenceDeveloped tumors thno.orgnih.gov

Role of T-Cells in Immunological Memory

The immunological memory induced by this compound is mediated by immune cells, particularly T-cells. clinicalleader.com The activation of the STING pathway leads to the recruitment and priming of CD8+ T cells that target tumor antigens. nih.gov This results in an increased presence of tumor-infiltrating lymphocytes and a stronger, more durable eradication of tumors. targetedonc.com

Studies have shown that this compound treatment can lead to the expansion of specific T-cell populations associated with memory. In some models, this compound was found to increase the proportion of effector memory CD8+ T cells in lymphoid organs. biorxiv.org Furthermore, combination therapies involving this compound have been shown to enhance the population of stem-like tumor-reactive CD8+ T cells, which are crucial for long-term anti-tumor immunity. aacrjournals.org In mice cured with a combination of this compound and an anti-Tim-3 antibody, a notable increase in tumor-infiltrating tissue-resident memory T cells and effector memory T cells within both CD4+ and CD8+ T cell subsets was observed. nih.gov

FindingT-Cell Population AffectedExperimental ContextReference
Increased proportion of effector memory T cellsCD8+ T cellsExamined in non-draining lymph nodes and spleen biorxiv.org
Induction of stem-like tumor-reactive T cellsTCF1+PD-1+ CD8+ T cellsIn vitro and in vivo with IBI389 (a BiTE) aacrjournals.org
Increased tumor-infiltrating tissue-resident and effector memory T cellsCD4+ and CD8+ T cellsCombination therapy with anti-Tim-3 antibody nih.gov
Enhanced production of IFN-γ by memory T cellsCD4+ and CD8+ T cellsCo-culture with DCs and tumor debris after in vivo treatment with this compound and αTim-3 nih.gov

Challenges and Future Directions in Preclinical Adu S100 Research

Understanding Mechanisms of Intrinsic Resistance to STING Agonist Monotherapy

While ADU-S100 can effectively trigger a type I interferon response critical for anti-tumor immunity, its efficacy as a single agent can be hampered by immunosuppressive feedback loops within the tumor microenvironment (TME). frontiersin.orgnih.gov The modest clinical efficacy observed in trials has underscored the need to understand these intrinsic resistance mechanisms. targetedonc.comrsc.org

Role of Immunosuppressive Cell Populations (e.g., Tim-3+cDC2s)

A significant mechanism of resistance to this compound monotherapy involves the upregulation of immune checkpoint molecules on key antigen-presenting cells. Research has demonstrated that while this compound successfully activates type 1 conventional dendritic cells (cDC1s) to boost CD8+ T cell responses, it concurrently fails to properly engage type 2 conventional dendritic cells (cDC2s). frontiersin.orgresearchgate.net

Instead, administration of this compound leads to an increased expression of the inhibitory receptor T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) on cDC2s in both murine models and human TME. frontiersin.orgresearchgate.net These Tim-3+cDC2s are immunosuppressive, actively restraining the activation and function of CD4+ T helper cells. frontiersin.orgresearchgate.net This attenuation of the CD4+ T cell-driven anti-tumor response creates an intrinsic barrier to the efficacy of this compound monotherapy. frontiersin.org The high prevalence of Tim-3+cDC2s in the TME has been correlated with a poor prognosis, highlighting this as a critical resistance pathway. frontiersin.orgnih.gov Further studies have shown that Tim-3 can suppress the cGAS-STING pathway in intratumoral dendritic cells by inhibiting the uptake of extracellular DNA, which is a key step for pathway activation. This suggests a dual-negative regulatory role for Tim-3 in the context of STING agonist therapy.

Optimization of Preclinical Delivery Strategies

A major challenge for this compound is its intrinsic physicochemical properties, including high hydrophilicity and a negative charge, which impede efficient cellular uptake and cytoplasmic delivery to its target, STING. oncologypipeline.com Furthermore, its rapid clearance from the injection site limits sustained pathway activation. Consequently, optimizing delivery strategies is a primary focus of preclinical research to enhance its stability, potency, and therapeutic window.

Liposomal Formulations for Enhanced Potency and Stability

Liposomal encapsulation represents a key strategy to overcome the delivery challenges of this compound. Cationic liposomes, such as those formulated with 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and cholesterol, have been investigated to improve the delivery of the negatively charged this compound. These formulations can protect this compound from degradation, enhance its association with target cells, and facilitate intracellular delivery.

Research into DOTAP/cholesterol liposomes has delineated how formulation factors impact drug loading, serum stability, and biological activity. Studies have shown that optimizing the levels of cationic lipid and PEGylation can significantly potentiate STING activation in antigen-presenting cells like bone marrow-derived dendritic cells (BMDCs). For example, positively charged fusogenic liposomes loaded with this compound have been developed to selectively target tumor cells, immune cells, and tumor endothelial cells, thereby inducing potent anti-tumor immunity upon systemic administration. Other approaches include liposomes containing phosphatidylserine, which sends an "eat me" signal to encourage engulfment by antigen-presenting cells, ensuring the intracellular release of this compound.

Table 1: Impact of Liposomal Formulation on this compound Activity
FormulationKey Feature(s)Observed Preclinical OutcomeReference
Free this compoundUnencapsulatedInduces IRF3 and NF-κB pathways with EC50 values of 3.03 µg/mL and 4.85 µg/mL, respectively.
DOTAP/Cholesterol LiposomesCationic lipid formulationPotentiates STING activation in antigen-presenting cells; augments maturation of BMDCs.
PEGylated LiposomesSurface modification with PEGExhibited biexponential degradation kinetics in serum, with a rapid initial decline followed by a much slower decline, improving stability.
Phosphatidylserine-containing LiposomesElicits "eat me" signalTargets antigen-presenting cells for engulfment and intracellular release of this compound.

Novel Nanoparticle Delivery Systems (e.g., Mn-phenolic networks, exosome-based systems)

Beyond liposomes, a variety of novel nanoparticle (NP) systems are being explored to enhance this compound delivery and efficacy. These systems aim to improve stability, tumor retention, and cytosolic delivery.

Mn-phenolic networks: These have been presented as a novel carrier for hydrophilic STING agonists like this compound, aiming to bolster immunotherapy. oncologypipeline.com

Polymeric Nanoparticles: Reduction-responsive biodegradable polymers have been developed to enhance tumor retention and promote robust STING activation in tumor-draining lymph nodes by improving cytosolic delivery of this compound. Polypeptide-modified dendrimer nanoparticles have also been shown to effectively deliver this compound, leading to greater activation of the IRF3 and NF-κB pathways compared to the free drug. In a murine melanoma model, these dendrimer-based nanoparticles significantly inhibited tumor growth and enhanced survival compared to free this compound.

Porphyrin-based Nanoparticles: In one study, this compound was functionalized onto porphyrin-based nanoparticles, combining STING-mediated immunotherapy with photodynamic therapy to treat triple-negative breast cancer effectively.

Exosome-based Systems: Exosomes are being explored as natural nanocarriers for STING agonists due to their biocompatibility and ability to be taken up by target cells. Engineered exosomes can be loaded with CDN STING agonists, a platform referred to as exoSTING. oncologypipeline.com This approach has been shown to improve the potency of the STING agonist by enhancing delivery to immune cells within the tumor. frontiersin.org While much of the development in this area, such as with Codiak BioSciences' exoSTING platform, has focused on STING agonists more broadly, the principles offer a promising future direction for the delivery of compounds like this compound. oncologypipeline.comfrontiersin.org

Impact of Administration Routes (e.g., intratumoral vs. intravesical)

The route of administration profoundly impacts the therapeutic outcome of this compound. Preclinical studies have directly compared intratumoral (IT) versus intravesical (IVe) administration, revealing divergent results based on the tumor model and microenvironment.

In a syngeneic MB49 flank tumor model, IT administration of this compound proved to be a highly effective immunotherapy, showing greater tumor regression than a BCG-STING candidate. This was associated with a strong infiltration of inflammatory macrophages and IFN-γ+CD8+ T cells. However, this potent response was also accompanied by a significant increase in immunosuppressive monocytic myeloid-derived suppressor cells (M-MDSCs).

Conversely, in an N-methyl-N-nitrosourea (MNU) rat model of non-muscle invasive bladder cancer (NMIBC), an intravesical induction course of this compound was less effective than the BCG-STING candidate, with 30% residual tumor involvement index (TII) compared to only 5% for BCG-STING. These findings highlight that the local tumor microenvironment and the chosen administration route are critical determinants of this compound's efficacy and the nature of the resulting immune response.

Table 2: Comparative Efficacy of this compound by Administration Route
Administration RouteTumor ModelKey FindingImmune Infiltrate ObservationReference
Intratumoral (IT)Syngeneic MB49 flank tumorMore effective than BCG-STING; greatest tumor regression.Strongest infiltration of TNF-α+ macrophages and IFN-γ+CD8+ T cells; also increased immunosuppressive M-MDSCs.
Intravesical (IVe)MNU rat model of NMIBCLess effective than BCG-STING; 30% residual tumor involvement.Led to residual T1, CIS, and Ta tumors.

Comparative Studies with Next-Generation STING Agonists

As a first-in-class agent, this compound serves as a crucial benchmark for the development of next-generation STING agonists. rsc.org These newer compounds are being designed to have improved stability, higher potency, and suitability for systemic administration to treat metastatic disease.

Preclinical comparative studies have highlighted differences in potency and the nature of the immune response elicited by various agonists. For instance, when compared with the murine-specific agonist DMXAA, this compound was found to be a less potent adjuvant, potentially due to higher induction of the inhibitory receptor PD-1 on CD8+ T cells.

More advanced, next-generation CDN agonists have demonstrated superior preclinical activity. In murine tumor models, BMS-986301 induced regression in over 90% of injected and noninjected tumors, compared to only 13% with this compound. Similarly, the agonists IACS-8779 and IACS-8803 have shown more potent STING pathway activation and superior systemic anti-tumor responses in preclinical models compared to earlier CDNs. Another approach involves a recombinant BCG that overexpresses a STING agonist (BCG-STING), which showed superior efficacy to this compound in a bladder cancer model when administered intravesically, without inducing the same level of immunosuppressive M-MDSCs. The modest clinical results of this compound have driven the field toward these more potent, next-generation agonists that may overcome its limitations. targetedonc.com

Identifying and Validating Preclinical Biomarkers of Response

The identification of reliable preclinical biomarkers is critical for predicting the therapeutic efficacy of this compound and for guiding its clinical development. Research has focused on delineating specific signatures within the tumor microenvironment that correlate with response to this compound treatment. These biomarkers fall into three main categories: immune cell signatures, cytokine and chemokine profiles, and gene expression signatures.

Preclinical studies have consistently demonstrated that the anti-tumor activity of this compound is closely linked to the infiltration and activation of specific immune cell populations. The presence of CD8+ T cells is a primary indicator of a positive response. Intratumoral injection of this compound has been shown to induce a robust, tumor-specific CD8+ T-cell response, which is essential for tumor regression. frontiersin.orgnih.gov In models of esophageal adenocarcinoma, treatment with this compound led to a significant upregulation of CD8+ T-cells. mdpi.com Furthermore, in BRCA-associated breast cancer models, the combination of this compound with the PARP inhibitor olaparib (B1684210) significantly increased the counts of total T-cells, including both CD8+ and CD4+ T-cell subsets. oncotarget.com

Natural killer (NK) cells also play a crucial role in the response to this compound. researchgate.net In glioblastoma models, the therapeutic effect of this compound was associated with an increase in NK cell gene signatures and was abrogated by the depletion of NK cells, highlighting their importance in mediating tumor regression in certain contexts. pnas.org Dendritic cells (DCs) are another key component, as STING activation on these cells is critical for initiating the anti-tumor immune response. researchgate.net

Immune Cell TypeRole in this compound ResponseKey Research Findings
CD8+ T-cells Primary effectors of anti-tumor immunityInduced by this compound, leading to tumor regression. frontiersin.orgnih.govmdpi.com Enhanced infiltration when combined with other therapies. oncotarget.com
Natural Killer (NK) Cells Mediate tumor killingImportant for this compound efficacy in glioblastoma models. pnas.org Their activation is a key part of the induced immune response. researchgate.net
Dendritic Cells (DCs) Initiate the anti-tumor immune responseActivation by this compound is a critical early step in the immune cascade. researchgate.net

The activation of the STING pathway by this compound leads to the production of a broad array of cytokines and chemokines that shape the tumor microenvironment. A hallmark of this compound activity is the induction of type I interferons (IFN-β). mdpi.combiorxiv.org This is a consistent finding across various preclinical models, including esophageal adenocarcinoma and glioblastoma. mdpi.comaacrjournals.org The production of IFN-β is considered a critical link between the innate and adaptive immune responses. oncotarget.com

Other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are also significantly upregulated following this compound treatment. mdpi.combiorxiv.org TNF-α has been implicated in the disruption of tumor microvasculature, contributing to local tumor control. clinicaltrials.gov

Chemokine profiles also serve as important biomarkers. The release of chemokines like CCL2 (also known as MCP-1), CCL5, CXCL9, and CXCL10 is associated with the recruitment of immune cells to the tumor site. mdpi.comnih.gov For instance, in an esophageal adenocarcinoma model, this compound treatment resulted in a significant increase in CCL2 expression. mdpi.com Different STING agonists can induce distinct chemokine signatures; for example, while this compound was found to elevate CCL20 and CXCL1, another agonist, PolySTING, increased CCL4/5 and CXCL9/10, suggesting that specific chemokine profiles could predict the nature of the ensuing immune response. nih.gov

Cytokine/ChemokineFunction in Tumor MicroenvironmentObserved Changes with this compound
IFN-β Key mediator of anti-tumor immunitySignificantly upregulated in multiple preclinical models. mdpi.combiorxiv.orgaacrjournals.org
TNF-α Pro-inflammatory, disrupts tumor vasculatureExpression is increased following treatment. mdpi.combiorxiv.orgclinicaltrials.gov
IL-6 Pro-inflammatory cytokineUpregulated in response to this compound. mdpi.com
CCL2 (MCP-1) Chemoattractant for monocytes and other immune cellsIncreased expression observed in preclinical models. mdpi.com
CXCL9/CXCL10 Chemoattractants for T-cellsTheir induction is a marker of a productive anti-tumor response. nih.gov

Analysis of gene expression provides a broader view of the molecular changes induced by this compound and can reveal predictive signatures of response. A consistent finding is the upregulation of genes responsive to interferons (IFN-α and IFN-β). aacrjournals.org In glioblastoma models, tumors treated with this compound showed significantly higher expression of IFN-responsive gene sets. aacrjournals.org

Furthermore, in combination therapy studies, such as with the PARP inhibitor olaparib in breast cancer models, the combination treatment led to the upregulation of gene sets involved in antigen processing and presentation via the MHC pathway. oncotarget.com This suggests that this compound can enhance the immunogenicity of tumor cells, making them more susceptible to immune attack. Gene set analysis in these models also highlighted the upregulation of pathways related to dendritic cell function and the tumor necrosis factor (TNF) superfamily. oncotarget.com

Gene SignatureBiological ProcessRelevance to this compound Response
Interferon-Responsive Genes Response to type I interferonsUpregulation is a direct indicator of STING pathway activation. aacrjournals.org
Antigen Processing and Presentation MHC-mediated antigen presentationEnhanced by this compound, suggesting increased tumor immunogenicity. oncotarget.com
Dendritic Cell Function Genes Immune initiation and T-cell primingUpregulation reflects the activation of a critical immune-initiating cell type. oncotarget.com
TNF Superfamily Genes Inflammation and apoptosisIncreased expression points to a broad pro-inflammatory and anti-tumor response. oncotarget.com

Cytokine/Chemokine Profiles

Exploring Nuanced Functions and Context-Dependent Effects of STING Activation

The therapeutic outcome of STING activation by this compound is not uniform and can be influenced by a variety of factors, revealing nuanced and context-dependent effects. These complexities are a key area of ongoing preclinical investigation.

The efficacy of this compound is highly dependent on the specific tumor microenvironment. For example, the presence of tumor-associated macrophages (TAMs) can influence the response. In some contexts, reprogramming TAMs with a CD11b agonist has been shown to synergize with this compound, leading to enhanced anti-tumor immunity. biorxiv.orgbiorxiv.org The composition of the tumor stroma and the baseline level of immune infiltration (i.e., whether a tumor is "hot" or "cold") can also dictate the effectiveness of STING agonism. frontiersin.org

Moreover, the anti-tumor effects of this compound are significantly enhanced when used in combination with other therapies. Preclinical data strongly support a synergistic relationship with immune checkpoint inhibitors like anti-PD-1 antibodies. nih.govaacrjournals.org this compound is thought to sensitize tumors that are resistant to checkpoint blockade by increasing immune cell infiltration and IFN-γ signaling. nih.gov Synergy has also been observed with PARP inhibitors in BRCA-mutated cancers and with radiation therapy, where radiation-induced DNA damage can further potentiate STING pathway activation. oncotarget.combiorxiv.org

The effects of STING activation can also be tumor-type specific. While this compound has shown promise in models of melanoma, colon, and breast cancer, its efficacy in glioblastoma models appears to be highly dependent on NK cells, a nuance not as prominently highlighted in other cancer types. pnas.orgd-nb.info There is also emerging evidence of a paradoxical pro-tumorigenic role for STING signaling in certain contexts, such as in tumors with high chromosomal instability, which may develop resistance to STING agonists. nih.gov This underscores the need for a deeper understanding of the specific cellular and molecular context in which this compound is administered. The observation that different STING agonists can induce varied chemokine profiles further illustrates the nuanced nature of STING pathway modulation. nih.gov

Advanced Research Methodologies and Models

In Vitro Experimental Techniques

In vitro assays are fundamental in dissecting the molecular and cellular responses initiated by ADU-S100. These techniques allow for controlled investigation of specific biological processes.

Reporter Assays

Reporter assays are instrumental in quantifying the activation of the STING pathway. These assays typically measure the activity of downstream signaling components, such as interferon regulatory factor (IRF) and NF-κB, or the production of specific cytokines like interferon-beta (IFN-β). For example, HEK293T cells expressing various human and mouse STING variants are used to demonstrate that this compound induces IFN-β-dependent reporter activity. caymanchem.com Similarly, THP1-Dual™ cells, which contain reporter genes for both IRF and NF-κB, are stimulated with this compound to assess the induction of these pathways. invivogen.com The release of key cytokines, such as IP-10, from monocytic cell lines like THP-1 also serves as a measure of STING activation. mdpi.com In cultured dorsal root ganglion (DRG) neurons, this compound stimulation has been shown to induce the production of IFN-β, but not IFN-α, in a STING-dependent manner. harvard.edu

Co-culture Systems for Immune Cell Interaction Studies

To investigate the interplay between tumor cells and immune cells, co-culture systems are employed. These models provide insights into how this compound modulates the tumor microenvironment. For instance, co-culturing human melanoma cell lines with natural killer (NK) cells has revealed that the combination of this compound and vemurafenib (B611658) enhances NK cell-mediated cytotoxicity. aacrjournals.orgresearchgate.net

In another setup, co-culturing prostate cancer cells (LNCaP and PC3) with peripheral blood mononuclear cells (PBMCs) in the presence of this compound and IL-15 resulted in a significant increase in cancer cell death compared to either agent alone. nih.gov This enhanced killing was associated with potent activation of NK cells, leading to increased perforin (B1180081) and CD69 expression and a substantial increase in IFN-γ secretion. nih.gov Similarly, co-culture experiments with Herceptin-resistant SKBR3 breast cancer cells and PBMCs demonstrated that this compound could promote cancer cell death. ijbs.com

Co-culture systems involving glioblastoma (GBM) neurospheres and human PBMCs have been used to assess immune-mediated cell killing. pnas.org These studies showed that this compound is not directly toxic to GBM neurospheres but can facilitate immune-mediated killing. pnas.org Furthermore, co-culture systems of tumor cells, CD4+ T cells, and specific dendritic cell subsets have been used to dissect the mechanisms of immune modulation by this compound. nih.gov

In Vivo Preclinical Model Characterization

In vivo models are critical for evaluating the systemic effects and anti-tumor efficacy of this compound in a more complex biological context.

Syngeneic Murine Tumor Models

Syngeneic mouse models, where immunocompetent mice are implanted with tumors from the same genetic background, are widely used to study the immunotherapeutic effects of this compound. Intratumoral administration of this compound has demonstrated significant anti-tumor activity in various models, including B16 melanoma, CT26 colon carcinoma, and 4T1 breast cancer. mdpi.comresearchgate.net In the B16 melanoma model, this compound treatment slowed tumor growth. nih.gov

Studies in the CT26 and MC38 murine tumor models have shown tumor regression in both injected and non-injected tumors. targetedonc.com In an esophageal adenocarcinoma model, this compound, both alone and in combination with radiation, led to tumor regression and favorable changes in the tumor immune microenvironment, such as increased tumor-infiltrating lymphocyte densities. nih.govoncotarget.com In the MB49 syngeneic murine bladder cancer model, intratumoral this compound caused significant tumor regression and a strong infiltration of macrophages and CD8+ T cells. bmj.comauajournals.org

Combination therapies are also extensively studied in these models. The combination of this compound with an anti-PD-1 immune checkpoint inhibitor has been shown to result in the complete eradication of local and distal tumors in multiple preclinical models. clinicalleader.com Similarly, combining this compound with antagonists of regulatory interferon-stimulated genes (ISGs) has shown enhanced anti-tumor efficacy in B16 and BPR20 melanoma models. nih.gov

Table 2: Summary of this compound Efficacy in Syngeneic Murine Tumor Models

Tumor Model Key Findings Citations
B16 Melanoma Slowed tumor growth; enhanced efficacy with anti-PD-L1 or anti-ISG15. nih.gov
CT26 Colon Carcinoma Tumor regression in injected and non-injected tumors. mdpi.comresearchgate.nettargetedonc.com
4T1 Breast Cancer Tumor regression. mdpi.comresearchgate.net
Esophageal Adenocarcinoma Tumor regression alone and with radiation; increased TILs. nih.govoncotarget.com
MB49 Bladder Cancer Significant tumor regression; infiltration of macrophages and CD8+ T cells. bmj.comauajournals.org

Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs) provide a more physiologically relevant system for studying cancer development and therapy. For instance, in a HER-2/neu transgenic mouse model (neu/N mice), which exhibits immune tolerance to the HER-2 tumor antigen, intratumoral this compound was evaluated. nih.gov While this compound induced innate immunity, its efficacy was limited in these tolerized mice, highlighting the challenges of overcoming pre-existing immune tolerance. nih.gov

Studies using Sting1−/− mice (mice lacking the STING gene) have been crucial in confirming the on-target activity of this compound. In a B16/F10 melanoma model, the anti-tumor effects of this compound were abrogated in Sting1−/− mice, demonstrating the absolute requirement of STING for its therapeutic activity. caymanchem.combiorxiv.org Similarly, the induction of cytokines like IFN-α, IL-6, and TNF-α by this compound was lost in Sting1−/− mice. biorxiv.org The reduction in local bone cancer tumor burden by systemic administration of this compound was also shown to be dependent on host-intrinsic STING. nih.gov

Immunological Assessment Techniques

The characterization of the immune response to this compound necessitates sophisticated techniques capable of quantifying changes in immune cell populations, their activation states, and the cytokine milieu.

Flow cytometry has been an indispensable tool in preclinical and clinical studies of this compound to phenotype and assess the activation status of various immune cell subsets. In murine tumor models, this technique has been used to detect alterations in the tumor microenvironment (TME) following this compound administration. nih.govnih.gov Studies have demonstrated that treatment with this compound leads to an increase in tumor-infiltrating CD8+ T cells and CD103+ dendritic cells (DCs). researchgate.net

In-depth analysis using flow cytometry has revealed the maturation of DCs, a critical step for initiating anti-tumor immunity. mdpi.com For instance, treatment of bone marrow-derived dendritic cells (BMDCs) with this compound resulted in the upregulation of maturation markers. mdpi.com Similarly, DCs isolated from the tumor-draining lymph nodes of mice treated with intratumoral this compound showed increased cell surface expression of CD80, CD86, and CD40. nih.gov

Furthermore, flow cytometry has been crucial in evaluating the impact of this compound on other key immune cells. In combination therapy studies, it was used to measure the activation of tumor-specific T cells and changes in the populations of CD4+ T cells, conventional dendritic cells (cDCs), and natural killer (NK) cells. nih.govnih.govfrontiersin.org For example, in glioblastoma models, flow cytometry was used to characterize the immune infiltrates, including myeloid-derived suppressor cells (MDSCs), within brain tumors following this compound treatment. pnas.org

Table 1: Flow Cytometry Findings in this compound Research

Cell Type Marker(s) Analyzed Key Finding Reference(s)
Dendritic Cells (DCs) CD40, CD80, CD86 Increased expression, indicating maturation and activation. mdpi.com, nih.gov
CD8+ T cells TCF1, PD-1 Enrichment of stem-like TCF1+PD-1+ CD8+ T cells. aacrjournals.org
CD4+ T cells - Unleashed by blocking Tim-3 in combination therapy. nih.gov
NK cells - Percentage of NK cells increased with co-administration of IL-15. frontiersin.org

Enzyme-Linked Immunosorbent Assay (ELISA) has been widely employed to quantify the levels of cytokines and chemokines produced in response to STING activation by this compound. This method provides critical data on the inflammatory milieu shaped by the compound. In vitro studies using bone marrow-derived dendritic cells (BMDCs) have shown that this compound induces the production of key downstream targets of the STING pathway, such as Interferon-beta (IFNβ) and Tumor Necrosis Factor-alpha (TNFα). mdpi.com

In preclinical models, ELISA has been used to measure systemic and local cytokine responses. For example, in a study combining this compound with an anti-Tim-3 antibody, ELISA was performed on blood samples to assess levels of IFN-γ and the IFN-responsive chemokines CXCL9 and CXCL10. nih.gov Similarly, in a phase I clinical trial, plasma levels of cytokines including IFNβ, MIP1-β (CCL4), IL-6, MCP-1 (CCL2), and CXCL10 were measured using ELISA to assess the pharmacodynamic effects of this compound. aacrjournals.org This technique has also been used to quantify cytokine levels in lung homogenates and co-culture supernatants in various study contexts. frontiersin.orgnih.gov

Table 2: Cytokines and Chemokines Quantified by ELISA in this compound Studies

Analyte Sample Type Context of Study Key Finding Reference(s)
IFNβ Cell Culture Supernatant In vitro stimulation of BMDCs Significantly increased production upon this compound treatment. mdpi.com
TNFα Cell Culture Supernatant In vitro stimulation of BMDCs Significantly increased production upon this compound treatment. mdpi.com
IFN-γ Blood In vivo combination therapy Increased levels in monotherapy and combination groups. nih.gov
CXCL9 Blood In vivo combination therapy Increased levels in monotherapy and combination groups. nih.gov
CXCL10 Blood In vivo combination therapy Increased levels in monotherapy and combination groups. nih.gov

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques for visualizing the spatial distribution of proteins within the tumor microenvironment, providing crucial context to the cellular and molecular data obtained by other methods. In research on this compound, these methods have been used to analyze changes in protein expression and immune cell infiltration directly within tumor tissues.

Multiplexed IHC has been utilized to investigate STING protein expression in Merkel cell carcinoma, revealing that while cancer cells themselves were STING-deficient, the protein was expressed in surrounding immune and stromal cells. bmj.com In a rat model of esophageal adenocarcinoma, immunofluorescence was used to evaluate the expression of CD8 and PD-L1 in tumor tissues, showing that this compound treatment led to an upregulation of CD8+ T-cells, which in turn induced PD-L1 expression. nih.govresearchgate.net Immunofluorescence has also been applied to assess indices of vascular normalization in tumors, such as vessel perfusion, and to visualize the expression of GFAP and IBA1 in dorsal root ganglion tissues. bmj.comresearchgate.net

Table 3: Applications of IHC and IF in this compound Research

Technique Target Protein(s) Tissue Type Key Finding Reference(s)
Multiplexed IHC STING, CD56 Merkel Cell Carcinoma STING protein absent in cancer cells but present in stroma. bmj.com
Immunofluorescence CD8, PD-L1 Esophageal Adenocarcinoma This compound increased CD8+ T-cell infiltration and subsequent PD-L1 expression. nih.gov
Immunofluorescence - Melanoma Improved blood vessel perfusion in this compound treated tumors. bmj.com
IHC Activated Caspase-3 Mammary Carcinoma Assessed acute tumor cell death following treatment. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine/Chemokine Quantification

Molecular Biology and Omics Approaches

To gain a deeper understanding of the genetic and transcriptional changes induced by this compound, researchers have turned to molecular biology and high-throughput omics technologies.

RNA sequencing (RNA-seq) has been a key technology for obtaining a comprehensive, unbiased view of the transcriptomic landscape in response to this compound. This approach allows for the identification of differentially expressed genes and the elucidation of activated signaling pathways. In a study investigating the combination of this compound with an anti-Tim-3 antibody, RNA-seq was performed on sorted Tim-3+ and Tim-3- conventional dendritic cell type 2 (cDC2) populations to identify differentially expressed genes. nih.gov

In glioblastoma models, RNA-seq of brain-infiltrating lymphocytes (BILs) from this compound-treated mice revealed a potent IFN signaling signature and innate immune activation. pnas.org This analysis highlighted the upregulation of genes associated with NK cell function, such as NCR1, KLRD1, and PRF1. pnas.org Single-cell RNA sequencing (scRNA-seq) has also been employed to dissect the tumor immune landscape in humanized mouse models, revealing an enrichment of stem-like T cells following this compound administration in combination therapies. aacrjournals.org Gene expression analysis of tumors from mice treated with this compound also identified significant upregulation of genes related to viral responses and interferon signaling. nih.gov

Real-Time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is a targeted approach used to validate and quantify the expression levels of specific genes, often those identified through broader screening methods like RNA-seq. In the context of this compound research, RT-PCR has been instrumental in confirming the upregulation of genes downstream of the STING pathway.

In a study on esophageal adenocarcinoma, RT-PCR analysis of tissue samples demonstrated a significant upregulation of IFNβ, TNFα, IL-6, and CCL2 gene expression following this compound treatment. nih.govresearchgate.net This technique was also used to show that activation of the cGAS-STING pathway in a bladder cancer cell line with this compound led to concentration-dependent changes in the expression of IRF3, IKBKB, POLR3G, and CTNNB1. aging-us.com Furthermore, RT-PCR has been used to validate the restoration of mRNA levels of genes involved in antigen presentation in resistant breast cancer cells after treatment with this compound. ijbs.com

Table 4: Gene Expression Validated by RT-PCR in this compound Studies

Gene(s) Cell/Tissue Type Key Finding Reference(s)
IFNβ, TNFα, IL-6, CCL2 Esophageal Adenocarcinoma Tissue Significant upregulation post-treatment. nih.gov, researchgate.net
IRF3, IKBKB T24 Bladder Cancer Cell Line Upregulated in a concentration-dependent manner. aging-us.com
POLR3G, CTNNB1 T24 Bladder Cancer Cell Line Downregulated in a concentration-dependent manner. aging-us.com
Antigen Presentation Genes Herceptin-Resistant Breast Cancer Cells mRNA levels restored by this compound. ijbs.com

Western Blotting for Protein Expression Analysis (e.g., STING upregulation, pERK)

Western blotting is a fundamental technique utilized to detect and quantify specific proteins within a sample, providing critical insights into the molecular mechanisms affected by this compound. This method has been instrumental in confirming the engagement of the STING (Stimulator of Interferon Genes) pathway and assessing its impact on downstream signaling cascades.

In studies involving human melanoma cell lines with the BRAF V600E mutation, Western blot analysis was employed to measure changes in the expression levels of total STING and phosphorylated ERK (pERK), a key component of the MAPK pathway. aacrjournals.orgresearchgate.net Research showed that while some cell lines had minimal baseline STING levels, treatment with this compound, particularly in combination with the BRAF inhibitor vemurafenib, resulted in a marked upregulation of STING protein. aacrjournals.orgresearchgate.net In the SK-MEL-28 cell line, this combination was uniquely effective, leading to a substantial increase in STING expression and a corresponding decrease in pERK levels. researchgate.net This suggests that activating the STING pathway with this compound can modulate the MAPK signaling pathway, which is often dysregulated in melanoma.

Further research has used Western blotting to explore other consequences of STING activation. For instance, analysis has shown that activation of the STING pathway can suppress the expression of plasminogen activator, urokinase (PLAU), a protein implicated in cancer cell migration and invasion. nih.gov The reduction in PLAU was abolished in STING knockout cells, confirming the essential role of the STING pathway in this regulatory mechanism. nih.gov This technique is also routinely used to confirm the expression or knockout of STING in various cell models, such as in studies investigating immunogenic cell death in multiple myeloma. unito.it

Table 1: Summary of Western Blot Findings for this compound This table is interactive. Click on the headers to sort.

Cell Line / Model Treatment Context Key Protein Analyzed Observed Effect Reference
SH4 (Melanoma) Combination with Vemurafenib STING Marked upregulation aacrjournals.orgresearchgate.net
SK-MEL-28 (Melanoma) Combination with Vemurafenib STING Substantial upregulation aacrjournals.orgresearchgate.net
SK-MEL-28 (Melanoma) Combination with Vemurafenib pERK Reduction aacrjournals.orgresearchgate.net
MDA-MB-231 (Breast Cancer) STING Pathway Activation PLAU Suppressed expression nih.gov

Bioinformatics and Pathway Enrichment Analysis (e.g., Ingenuity Pathway Analysis)

Bioinformatics and pathway enrichment analysis are essential for interpreting complex high-throughput data, such as transcriptomics (RNA-seq), generated from this compound-treated models. These computational approaches allow researchers to identify the biological pathways, gene networks, and cellular functions that are significantly altered by STING activation.

Ingenuity Pathway Analysis (IPA) is a powerful software tool that is widely used for analyzing 'omics data to model, analyze, and understand complex biological systems. usc.eduqiagen.com It leverages a vast, manually curated knowledge base to identify the most relevant signaling and metabolic pathways, predict upstream regulators, and forecast downstream effects on biological processes and diseases. usc.edu

In the context of this compound research, transcriptomic analyses of treated tumors have been revelatory. For example, in a murine glioblastoma model (GL261), RNA sequencing of tumor tissue following this compound treatment revealed a profound shift in the gene expression profile. pnas.org Subsequent pathway analysis demonstrated that the tumors were highly responsive to the treatment, characterized by potent interferon (IFN) signaling and broad innate immune activation. pnas.org The analysis highlighted the upregulation of gene signatures associated with Natural Killer (NK) cells, with genes such as Ncr1, Klrd1, Cd247, and Prf1 being among the most highly upregulated. pnas.org This type of analysis provides a systems-level view of the immune landscape remodeling induced by this compound.

Similarly, in prostate cancer models, RNA sequencing and subsequent pathway analysis have been used to dissect the synergistic effects of this compound when combined with other immunotherapies. frontiersin.org These analyses can uncover the molecular basis for enhanced tumor clearance and the development of systemic immunity, providing a strong rationale for combination strategies.

Imaging Techniques for Tumor Monitoring (e.g., Magnetic Resonance Imaging (MRI))

Advanced imaging techniques are critical for the non-invasive, longitudinal monitoring of tumor response to therapies involving this compound. Magnetic Resonance Imaging (MRI) is a particularly valuable modality due to its excellent soft-tissue contrast and its ability to provide detailed anatomical information without the use of ionizing radiation. gehealthcare.co.ukcollectiveminds.health

In preclinical studies, MRI is frequently used to quantify changes in tumor volume over time, serving as a key endpoint for assessing therapeutic efficacy. In a rat model of esophageal adenocarcinoma, for instance, MRI scans were conducted before and after treatment with this compound. oncotarget.com The results demonstrated a significant mean decrease in tumor volume in the groups receiving this compound, in stark contrast to the tumor growth observed in placebo-treated groups. oncotarget.com This quantitative data provides direct in vivo evidence of the anti-tumor activity of the compound.

Similarly, in studies of glioblastoma, a highly aggressive brain cancer, T2-weighted MRI scans have been used to monitor tumor progression in mice. pnas.org This allows researchers to track the impact of this compound treatment on the tumor within the complex environment of the brain. The ability of MRI to visualize and measure tumors in real-time is essential for evaluating treatment responses and making informed decisions in preclinical development. gehealthcare.co.ukfrontiersin.org

Histopathological Evaluations of Tumor and Lymphoid Tissues

Histopathological evaluation involves the microscopic examination of tissue to study the manifestations of disease and the effects of treatment. This analysis provides a detailed snapshot of the cellular and structural changes within the tumor microenvironment and associated lymphoid tissues following administration of this compound.

To gain more specific insights, immunohistochemistry (IHC) and immunofluorescence (IF) are employed to detect specific proteins and cell types. For example, staining for cleaved caspase-3, a marker of apoptosis (programmed cell death), revealed a significant increase in apoptotic cells within tumors treated with this compound. frontiersin.org In esophageal adenocarcinoma models, immunofluorescence has been used to evaluate the infiltration of cytotoxic CD8+ T-cells into the tumor, providing direct evidence of an adaptive immune response. oncotarget.com Furthermore, in glioblastoma models, multiplexed immunofluorescence has been used to perform a detailed analysis of various immune cell populations infiltrating the tumor-bearing hemisphere of the brain, revealing a complete remodeling of the immune profile after this compound treatment. pnas.org

Table 2: Summary of Histopathological Findings for this compound This table is interactive. Click on the headers to sort.

Tissue / Model Analysis Technique Key Finding Implication Reference
TRAMP-C2 (Prostate Cancer) H&E Staining Increased necrotic area Indicates tumor cell death frontiersin.org
TRAMP-C2 (Prostate Cancer) Cleaved Caspase-3 Staining Increased apoptosis Confirms programmed cell death pathway activation frontiersin.org
Esophageal Adenocarcinoma Immunofluorescence Increased CD8+ T-cell infiltration Evidence of cytotoxic T-cell response oncotarget.com
Glioblastoma Multiplexed Immunofluorescence Remodeling of the tumor immune profile Broad shift in the immune landscape pnas.org
4T1 (Breast Cancer) H&E Staining Lymphocytic infiltration in major organs Assessment of systemic immune response thno.org

Q & A

Q. What molecular mechanisms underlie ADU-S100-induced STING activation, and how do these differ from endogenous cyclic dinucleotides?

this compound is a synthetic cyclic dinucleotide (CDN) that binds to the STING protein, triggering downstream phosphorylation of TBK1 and IRF3, leading to type I interferon (IFN) and pro-inflammatory cytokine production (e.g., IFN-β, TNF-α, IL-6) . Unlike endogenous ML cGAMP, this compound exhibits higher potency in inducing IFN-α and IFN-β in murine bone marrow-derived dendritic cells (BMDCs) and macrophages, as demonstrated via ELISA and phosphoprotein assays . Structural studies suggest its stability and binding affinity differences compared to natural ligands may explain enhanced signaling .

Q. What experimental models are most suitable for evaluating this compound’s antitumor efficacy in preclinical studies?

Key models include:

  • B16 melanoma-engrafted mice : Used to assess tumor volume reduction, CD8+ T-cell infiltration, and long-term survival via flow cytometry and MRI-based tumor monitoring .
  • GL261 glioblastoma models : Employed to study this compound-induced NK cell activation and transcriptomic changes via RNA sequencing and gene ontology analysis .
  • Pancreatic cancer xenografts : Evaluated systemic immune activation using multiplex cytokine profiling and distal tumor regression metrics .

Q. How does this compound induce cytokine secretion in immune cells, and what are the critical thresholds for dose optimization?

In vitro, this compound (25–200 μM) enhances IFN-β and TNF-α production in BMDCs and upregulates Tim-3 expression in cDC2 subsets, measured via ELISA and flow cytometry . Dose-response studies in mice identified 0.1–0.5 μg/mL (intratumoral) as optimal for tumor control and antigen-specific CD8+ T-cell expansion, with higher doses causing tolerability issues .

Q. What are the limitations of this compound monotherapy in clinical trials, and how do these inform preclinical study design?

Phase I trials (NCT02675439, NCT03172936) reported limited monotherapy efficacy (9.4% response rate) despite systemic immune activation . Preclinical models must now prioritize combination strategies (e.g., with PD-1/CTLA-4 inhibitors or radiation) and biomarkers (e.g., Tim-3+ cDC2 levels) to predict responsiveness .

Advanced Research Questions

Q. How do contradictory findings on this compound’s interaction with DNA-PKcs inform STING agonist selection?

this compound does not inhibit DNA-PKcs catalytic activity, unlike other STING agonists (e.g., E7766). Co-administration with DNA-PKcs inhibitors (e.g., NU7441) failed to enhance STING activation in WB and qPCR assays, suggesting DNA-PKcs-independent pathways dominate its effects . Researchers must validate agonist-specific mechanisms when designing combination therapies.

Q. What methodologies resolve discrepancies in this compound’s efficacy across tumor microenvironments (TMEs)?

Single-cell RNA sequencing in glioblastoma models revealed this compound upregulates IFN and NK-mediated cytotoxicity genes but fails to activate cDC2 subsets . To address TME heterogeneity, spatial transcriptomics and multiplex immunohistochemistry are recommended to map immune cell infiltration and STING activation gradients .

Q. How can researchers optimize this compound delivery to overcome pharmacokinetic barriers in solid tumors?

Intratumoral delivery achieves localized STING activation but requires nanoparticle encapsulation (e.g., lipid-based carriers) to enhance retention, as shown in BMDC cytokine assays . Systemic delivery strategies, such as implantable STING-activated scaffolds, are under exploration in brain tumor models .

Q. What epigenetic factors influence this compound responsiveness, and how can these be modulated?

In B16 melanoma models, combining this compound with the DNA methyltransferase inhibitor 5AZADC enhanced CXCL10 expression and CD8+ T-cell recruitment, dependent on STING pathway activation . Epigenetic profiling (e.g., ChIP-seq for H3K27ac) is critical to identify resistance mechanisms in non-responsive tumors.

Q. How do Tim-3+ cDC2 cells attenuate this compound’s efficacy, and what combinatorial strategies reverse this suppression?

this compound upregulates immunosuppressive Tim-3 on cDC2s, impairing CD4+ T-cell priming. Co-blocking Tim-3 with anti-Tim-3 antibodies restored CD4+ T-cell activity and improved survival in murine models, validated via flow cytometry and DC-T cell coculture assays .

Q. What predictive biomarkers are emerging from clinical and preclinical studies of this compound?

  • Tim-3+ cDC2 abundance : Correlates with poor prognosis and CD4+ T-cell dysfunction .
  • IFN-β/TNF-α ratios : Higher ratios in serum predict systemic antitumor responses in phase I trials .
  • STING haplotype profiling : Certain human STING variants (e.g., R232H) exhibit reduced this compound binding, necessitating genotyping in patient stratification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.